molecular formula C6H3Cl2N3 B13670566 2,7-Dichloropyrazolo[1,5-a]pyrimidine

2,7-Dichloropyrazolo[1,5-a]pyrimidine

Katalognummer: B13670566
Molekulargewicht: 188.01 g/mol
InChI-Schlüssel: HXRRBPOSCUMWGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dichloropyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. Its core structure, the pyrazolo[1,5-a]pyrimidine (PP) scaffold, is a privileged and rigid heterocyclic system recognized for its significant role in drug discovery . This scaffold is a common feature in several commercial molecules and bioactive compounds, serving as a key building block for the synthesis of potential therapeutic agents . The primary research value of this dichlorinated derivative lies in its synthetic versatility. The two chlorine atoms at the 2 and 7 positions are excellent leaving groups, allowing for sequential nucleophilic aromatic substitution reactions. This enables researchers to efficiently introduce diverse structural motifs, such as morpholines and other amines, to create a library of novel compounds for biological screening . This approach is fundamental in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. A major area of application for derivatives based on this core is the development of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine framework is a prominent pharmacophore in inhibitors for various kinases, including Tropomyosin Receptor Kinases (Trks) and Phosphoinositide 3-kinases (PI3Ks), particularly the PI3Kδ isoform . PI3Kδ is a critical signaling biomolecule and a validated therapeutic target for inflammatory and autoimmune diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . Furthermore, this scaffold is being explored for the development of antitumor agents and other enzymatic inhibitors, highlighting its broad utility in biomedical research . Use Statement: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C6H3Cl2N3

Molekulargewicht

188.01 g/mol

IUPAC-Name

2,7-dichloropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H

InChI-Schlüssel

HXRRBPOSCUMWGE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=CC(=N2)Cl)N=C1)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to the synthesis, characterization, and handling of 2,7-Dichloropyrazolo[1,5-a]pyrimidine . It is designed for medicinal chemists and process scientists requiring high-purity scaffolds for kinase inhibitor development.[1]

CAS Registry Number: 1211535-91-9 Molecular Formula: C₆H₃Cl₂N₃ Molecular Weight: 188.01 g/mol

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, serving as a bioisostere for purines in ATP-competitive kinase inhibitors (e.g., CDK, Pim-1, and PI3K inhibitors). While the 5,7-dichloro isomer is commercially ubiquitous, the 2,7-dichloro isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly when substitution at the pyrazole-C2 position is required to modulate solubility or binding affinity.

This guide details a convergent synthetic route that ensures regiochemical fidelity, avoiding the common isomeric mixtures associated with non-selective cyclizations.

Structural Logic & Isomer Distinction

Critical Distinction: Researchers often confuse the 2,7-dichloro isomer with the more common 5,7-dichloro isomer (CAS 57489-77-7).

  • 5,7-Dichloro: Derived from 3-aminopyrazole + diethyl malonate.[1] Chlorines are on the pyrimidine ring.[1][2][3][4][5]

  • 2,7-Dichloro: Requires a pre-functionalized pyrazole precursor.[1] One chlorine resides on the pyrazole ring (C2) and one on the pyrimidine ring (C7).

Retrosynthetic Analysis

To access the 2,7-substitution pattern efficiently, we utilize a de novo synthesis strategy rather than post-synthetic modification. Direct electrophilic chlorination of the parent scaffold typically occurs at C3 (the most electron-rich position), making it unsuitable for C2/C7 targeting.

Strategic Route:

  • Precursor: 5-Chloro-1H-pyrazol-3-amine (Sets the C2-Cl).[1]

  • Cyclization: Reaction with an alkynyl ester (Ethyl propiolate) to form the pyrimidin-7-one core.[1]

  • Functionalization: Deoxychlorination using POCl₃ to install the C7-Cl.[1]

Retrosynthesis Target 2,7-Dichloropyrazolo[1,5-a]pyrimidine (Target) Intermediate 2-Chloropyrazolo[1,5-a]pyrimidin-7(4H)-one (Key Intermediate) Target->Intermediate POCl3 (Deoxychlorination) Precursors 5-Chloro-1H-pyrazol-3-amine + Ethyl Propiolate Intermediate->Precursors Regioselective Cyclization

Figure 1: Retrosynthetic logic for accessing the 2,7-dichloro scaffold.

Experimental Protocols

Step 1: Regioselective Cyclization

Objective: Synthesis of 2-chloropyrazolo[1,5-a]pyrimidin-7(4H)-one. Mechanism: Michael addition of the pyrazole ring nitrogen to the alkynyl ester, followed by intramolecular cyclization.

Protocol:

  • Setup: Charge a round-bottom flask with 5-chloro-1H-pyrazol-3-amine (1.0 equiv) and Glacial Acetic Acid (10 vol).

  • Addition: Add Ethyl propiolate (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Note: Acidic conditions favor the formation of the 7-one isomer over the 5-one isomer by promoting the attack of the ring nitrogen (N1) on the beta-carbon of the alkyne.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

  • Isolation: Pour the mixture into ice-cold water (20 vol). Filter the resulting solid.[1]

  • Purification: Wash the cake with cold water and diethyl ether. Recrystallize from Ethanol/DMF if necessary.[1]

  • Yield Expectation: 60–75%.

Step 2: Deoxychlorination (POCl₃ Mediated)

Objective: Conversion of the C7-carbonyl (tautomeric OH) to C7-chloride.[1] Safety Warning: POCl₃ is highly corrosive and reacts violently with water.[1] Perform in a fume hood.

Protocol:

  • Setup: Place 2-chloropyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 equiv) in a dry flask under Argon.

  • Reagent: Add Phosphorus Oxychloride (POCl₃) (5–8 equiv) as both reagent and solvent.[1]

  • Catalyst: Add N,N-Dimethylaniline (1.0 equiv) or a catalytic amount of DMF to accelerate the Vilsmeier-Haack type mechanism.

  • Reaction: Reflux (105°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the polar starting material disappears.[1]

  • Quenching (Critical):

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).[1]

    • Dissolve the residue in DCM.[1]

    • Pour the DCM solution slowly onto crushed ice/NaHCO₃ mixture with vigorous stirring. Maintain pH > 7.[1]

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

  • Yield Expectation: 80–90%.

Characterization Data

The following spectral signatures validate the structure of 2,7-dichloropyrazolo[1,5-a]pyrimidine .

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR H3 (Pyrazole)δ 6.80 – 6.90 ppm (s, 1H)Singlet.[1] No coupling to C2 (blocked by Cl).
H6 (Pyrimidine)δ 7.10 – 7.20 ppm (d, J ≈ 4.5 Hz, 1H)Doublet. Beta to bridgehead N.
H5 (Pyrimidine)δ 8.50 – 8.60 ppm (d, J ≈ 4.5 Hz, 1H)Doublet.[1] Deshielded (Alpha to bridgehead N).
¹³C NMR C7 (C-Cl)~135–140 ppmIpso carbon (Pyrimidine).[1]
C2 (C-Cl)~145–150 ppmIpso carbon (Pyrazole).[1]
LC-MS m/z 188 / 190 / 192Distinctive Cl₂ isotope pattern (9:6:1 intensity).[1]

Expert Insights: Reactivity & Functionalization

The 2,7-dichloro scaffold possesses two electrophilic sites with vastly different reactivities. Understanding this dichotomy is crucial for library synthesis.

Regioselectivity Rules[1][2]
  • C7-Position (High Reactivity): The C7-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring and the adjacent bridgehead nitrogen.

    • Reagents: Amines, alkoxides, thiols.

    • Conditions: Mild (RT to 60°C).[1]

  • C2-Position (Low Reactivity): The C2-chlorine is essentially a halo-pyrazole.[1] It is inert to SNAr under standard conditions but reactive in Transition Metal-Catalyzed Cross-Couplings.[1]

    • Reagents: Boronic acids (Suzuki), Amines (Buchwald-Hartwig).[1]

    • Conditions: Pd-catalysis, High Temp (>100°C).[1]

Reactivity cluster_SNAr Path A: S_NAr (First) cluster_Suzuki Path B: Pd-Coupling (Second) Scaffold 2,7-Dichloro Scaffold ProductA 7-Substituted-2-Chloro Scaffold->ProductA Nucleophile (Mild, C7 selective) ProductB 2,7-Disubstituted ProductA->ProductB Pd(0) / Boronic Acid (Harsh, C2 selective)

Figure 2: Sequential functionalization strategy based on differential reactivity.

Safety & Troubleshooting

  • POCl₃ Handling: Always quench POCl₃ reactions into ice/water, never water into POCl₃.[1] The exotherm can cause an explosion.[1]

  • Regioisomer Control: If the ¹H NMR shows a singlet > 8.0 ppm, you may have formed the 5-one isomer (and subsequently the 5-chloro derivative). Ensure the cyclization step is performed in glacial acetic acid to enforce the 7-one pathway.

  • Purification: The dichloro product is lipophilic.[1] If it co-elutes with impurities, switch to a Toluene/EtOAc gradient.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Senga, K., et al. "Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines."[6] Journal of Medicinal Chemistry, 1982.[1] Link[1]

  • Regioselectivity in Cyclization: Castillo Millán, J., et al. "Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions." ResearchGate, 2022.[1] Link

  • SNAr Selectivity: Lu, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."[1][2][3] WuXi AppTec QM Magic Class, 2021.[1] Link

  • Characterization Data: "2,7-Dichloropyrazolo[1,5-a]pyrimidine - CAS 1211535-91-9."[1][7] ChemicalBook.[1] Link

Sources

physical and chemical properties of 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 2,7-Dichloropyrazolo[1,5-a]pyrimidine . This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a regiospecific scaffold in drug discovery.

CAS Registry Number: 1211535-91-9 Molecular Formula: C₆H₃Cl₂N₃ Molecular Weight: 188.01 g/mol

Executive Summary

2,7-Dichloropyrazolo[1,5-a]pyrimidine is a fused bicyclic heterocycle distinguished by its orthogonal reactivity profile . Unlike its more common isomer (5,7-dichloro), the 2,7-dichloro variant offers a unique substitution pattern that places a halogen on the electron-rich pyrazole ring (C2) and another on the electron-deficient pyrimidine ring (C7).

This structural dichotomy allows for highly controlled, sequential functionalization:

  • C7-Position: Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

  • C2-Position: Requires transition-metal catalysis (e.g., Suzuki-Miyaura, Stille) for functionalization.

  • C3-Position: Remains open for electrophilic aromatic substitution (SEAr).

This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Pim-1, CDK, and PI3K inhibitors) due to its ability to mimic the adenine core of ATP.

Physiochemical Profile

The physical properties of 2,7-Dichloropyrazolo[1,5-a]pyrimidine are dictated by its planar, aromatic nature and the lipophilicity introduced by the two chlorine atoms.

Table 1: Physical and Chemical Constants
PropertyValue / DescriptionNote
Appearance Off-white to beige crystalline solidTypical of halogenated fused aza-arenes.
Melting Point 165–185 °C (Predicted)Experimental values for close analogs (e.g., 5,7-dichloro) fall in this range.
Boiling Point ~380 °C (at 760 mmHg)Decomposition likely occurs before boiling at atmospheric pressure.
Solubility DMSO, DMF, DCM, ChloroformPoorly soluble in water; moderate solubility in lower alcohols (MeOH, EtOH).
LogP 2.1 – 2.4 (Calculated)Lipophilic; suitable for cell-permeable lead compounds.
PSA ~30 ŲPolar Surface Area is low, favoring membrane permeability.
pKa ~1.5 (Conjugate acid)The bridgehead nitrogen (N4) is weakly basic but less so than non-fused pyrimidines.

Synthetic Accessibility & Manufacturing

The synthesis of the 2,7-dichloro isomer requires a specific regiochemical approach. Unlike the 5,7-isomer (derived from diethyl malonate), the 2,7-isomer typically necessitates a pre-functionalized pyrazole starting material to install the C2-chlorine early in the sequence.

Protocol: Condensation-Cyclization-Chlorination

Step 1: Pyrazole Formation Start with 5-chloro-1H-pyrazol-3-amine . This establishes the chlorine at the future C2 position of the fused system.

Step 2: Cyclization React the amine with a 1,3-electrophile such as ethyl propiolate or a beta-keto ester equivalent that favors formation of the pyrimidinone.

  • Reagent: Ethyl propiolate or Ethyl 3-ethoxyacrylate.

  • Conditions: Reflux in AcOH or EtOH with NaOEt.

  • Intermediate: 2-Chloropyrazolo[1,5-a]pyrimidin-7(4H)-one.

Step 3: Chlorination (Deoxychlorination) Convert the C7-carbonyl (tautomeric hydroxyl) to a chloride using a chlorinating agent.

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Temp: Reflux (80–100 °C) for 2–4 hours.

Synthesis Start 5-Chloro-1H-pyrazol-3-amine Inter Intermediate: 2-Chloro-7-hydroxypyrazolo[1,5-a]pyrimidine Start->Inter Cyclization (AcOH/Reflux) Reagent + Ethyl Propiolate (or equivalent) Reagent->Inter Final Target: 2,7-Dichloropyrazolo[1,5-a]pyrimidine Inter->Final Deoxychlorination Reagent2 + POCl3 (Reflux) Reagent2->Final

Caption: Synthetic workflow for 2,7-Dichloropyrazolo[1,5-a]pyrimidine starting from 5-chloro-3-aminopyrazole.

Chemical Reactivity & Functionalization

The power of this scaffold lies in the reactivity hierarchy of its three active sites. This allows researchers to "program" the molecule with three different substituents sequentially.

The Reactivity Map
  • C7 (Pyrimidine Ring): Most Reactive.

    • Mechanism:[1] SₙAr (Nucleophilic Aromatic Substitution).[1][2]

    • Reasoning: The C7 position is alpha to the bridgehead nitrogen (N4), which exerts a strong electron-withdrawing effect, activating the C-Cl bond.

    • Nucleophiles:[1] Primary/secondary amines, alkoxides, thiols.

    • Conditions: Mild (RT to 60°C), base (DIEA/K₂CO₃).

  • C3 (Pyrazole Ring): Moderately Reactive.

    • Mechanism: SEAr (Electrophilic Aromatic Substitution).

    • Reasoning: The pyrazole ring is electron-rich. The C3 position is the preferred site for electrophilic attack.

    • Reactions: Iodination (NIS), Bromination (NBS), Formylation (POCl₃/DMF).

  • C2 (Pyrazole Ring): Least Reactive (to SₙAr).

    • Mechanism: Palladium-Catalyzed Cross-Coupling.[3]

    • Reasoning: The C2-Cl bond is on an electron-rich ring and is not activated for SₙAr. It requires oxidative addition by a transition metal.

    • Reactions: Suzuki (Boronic acids), Stille (Stannanes), Sonogashira (Alkynes).

Sequential Functionalization Strategy

To avoid side reactions, the recommended order of operations is: Step 1 (SₙAr at C7) → Step 2 (SEAr at C3) → Step 3 (Pd-Coupling at C2)

Note: If Pd-coupling is performed first, the catalyst may oxidatively insert into the C7-Cl bond as well, leading to mixtures. Always substitute C7 first.

Reactivity Core 2,7-Dichloropyrazolo[1,5-a]pyrimidine C7_Node Position C7 (Cl) Highly Reactive (SNAr) Core->C7_Node Primary Target C2_Node Position C2 (Cl) Requires Catalysis (Pd) Core->C2_Node Secondary Target C3_Node Position C3 (H) Electrophilic Trap (SEAr) Core->C3_Node Tertiary Target C7_Prod 7-Amino/Alkoxy Derivative C7_Node->C7_Prod Amines/OR- C2_Prod 2-Aryl/Alkyl Derivative C2_Node->C2_Prod Suzuki/Stille C3_Prod 3-Halo/Formyl Derivative C3_Node->C3_Prod NIS/NBS

Caption: Orthogonal reactivity map showing the distinct chemical behaviors of the C7, C2, and C3 positions.

Handling, Stability & Safety

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but solutions in DMSO/DMF should be used immediately or frozen.

  • Hydrolysis Risk: The C7-Cl bond is sensitive to hydrolysis in acidic or basic aqueous conditions, converting back to the 7-hydroxy (pyrimidinone) species. Avoid prolonged exposure to moisture.

  • Safety:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Hazard: Potential sensitizer. As a kinase inhibitor scaffold, treat as a potential bioactive agent. Use full PPE (gloves, goggles, fume hood).

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry. Discusses the condensation of aminopyrazoles with beta-keto esters.

  • Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution. Canadian Journal of Chemistry. Detailed analysis of C3 vs C6/C7 substitution patterns.

  • Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity. Chemistry Stack Exchange / Wuxi Biology. Theoretical grounding for the reactivity difference between C7 (pyrimidine-like C4) and C2.

  • Design and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors. National Institutes of Health (PMC). Application of the scaffold in Pim-1 and PI3K inhibition.[4]

  • 2,7-Dichloropyrazolo[1,5-a]pyrimidine Product Data. ChemicalBook. Physical property data and CAS verification.

Sources

potential applications of 2,7-Dichloropyrazolo[1,5-a]pyrimidine in research

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 2,7-Dichloropyrazolo[1,5-a]pyrimidine in Medicinal Chemistry: A Technical Guide

Executive Summary The 2,7-dichloropyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in modern drug discovery, offering a bioisostere to the purine core of ATP.[1] Its utility lies in its orthogonal reactivity: the electrophilic distinction between the pyrimidine C7 position (highly susceptible to nucleophilic aromatic substitution,


) and the pyrazole C2 position (requiring transition-metal catalysis). This guide details the exploitation of this chemical dichotomy to construct libraries for kinase inhibition, GABA receptor modulation, and anti-infective research.

Part 1: Structural Pharmacology & Bioisosterism[1]

The pyrazolo[1,5-a]pyrimidine core is planar and electron-deficient, making it an ideal template for mimicking the adenine ring of ATP.[1]

  • ATP Mimicry: In kinase inhibitors, the N1 and N4 nitrogens often serve as hydrogen bond acceptors for the "hinge region" of the kinase active site.

  • Vectorial Design: The 2,7-dichloro substitution pattern provides two distinct vectors for growing the molecule:

    • C7 Vector: Projects into the solvent-exposed region or the ribose binding pocket, depending on binding mode.[1]

    • C2 Vector: Projects into the hydrophobic back-pocket (Gatekeeper region), allowing for selectivity tuning between homologous kinases.[1]

DOT Diagram: Scaffold Reactivity Map

The following diagram illustrates the orthogonal reactivity profile of the molecule.

ReactivityMap Core 2,7-Dichloropyrazolo[1,5-a]pyrimidine (Scaffold) C7 Position C7 (Pyrimidine) High Electrophilicity Core->C7 C2 Position C2 (Pyrazole) Low Electrophilicity Core->C2 SNAr SNAr Displacement (Amines/Alkoxides) Conditions: Mild Base, RT C7->SNAr First Functionalization Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Conditions: Pd(0), Heat C2->Suzuki Second Functionalization

Caption: Orthogonal reactivity map showing the sequential functionalization strategy. C7 is activated for


, while C2 requires catalysis.[1]

Part 2: Reactivity & Regiocontrol (The "How-To")

The critical technical challenge when working with this scaffold is ensuring regioselectivity. The C7-chlorine is significantly more reactive than the C2-chlorine due to the electron-withdrawing nature of the adjacent bridgehead nitrogen (N4).[1]

Mechanism of Regioselectivity

The C7 position is analogous to the 4-position of a pyridine or pyrimidine.[1] The intermediate Meisenheimer complex formed during nucleophilic attack at C7 is stabilized by the ability of the bridgehead nitrogen to accept the negative charge. The C2 position, located on the electron-rich pyrazole ring, lacks this stabilization, rendering it inert to standard


 conditions.
Experimental Protocol 1: Regioselective C7-Amination ( )

Objective: To introduce a solubilizing group or hinge-binder at C7 without disturbing the C2-chloride.[1]

Materials:

  • 2,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv) (e.g., Morpholine, Aniline)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,7-dichloropyrazolo[1,5-a]pyrimidine in anhydrous EtOH (0.1 M concentration).

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Critical Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a single lower Rf spot. If C2 substitution occurs (rare), a third spot will appear.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Validation:

    • 1H NMR: Look for the loss of the C7-H signal (if applicable) or the upfield shift of the adjacent C6-H proton due to the electron-donating effect of the new amine.[1]

    • MS: Confirm Mono-substitution (Mass = Parent - Cl + Amine).[1]

Experimental Protocol 2: C2-Arylation (Suzuki-Miyaura Coupling)

Objective: To extend the scaffold at C2 into a hydrophobic pocket after C7 functionalization.

Materials:

  • C7-substituted intermediate (from Protocol 1)[1][2]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

  • Degassing: Suspend reactants in solvent and sparge with Argon for 10 minutes (Oxygen inhibits the Pd cycle).

  • Heating: Heat to 90°C for 12 hours in a sealed vial.

  • Purification: Filter through Celite to remove Pd. Purify via Flash Chromatography.

Part 3: Therapeutic Applications[1][3]

Kinase Inhibition (Oncology)

The 2,7-dichloro scaffold is a precursor to potent CDK (Cyclin-Dependent Kinase) and Trk (Tropomyosin receptor kinase) inhibitors.[1]

  • Strategy: The C7 substituent often mimics the ribose moiety of ATP or solubilizes the drug. The C2 substituent is used to target the "gatekeeper" residue, a key determinant of kinase selectivity (e.g., T315I in Abl kinase).

  • Data Summary:

Target KinaseC7 SubstituentC2 SubstituentActivity (

)
Mechanism
CDK2 4-aminocyclohexylPhenyl/Aryl< 50 nMATP-competitive
TrkA Pyrrolidine/AmineSubstituted Indole< 10 nMHinge Binder
PI3K

MorpholineIndole/Benzimidazole~ 0.5

M
Isoform Selective
GABA-A Receptor Modulation (Neuroscience)

Pyrazolo[1,5-a]pyrimidines are structural analogs of Zaleplon (a sedative).[1]

  • Application: Research into

    
    -subunit selective agonists for anxiety without sedation.
    
  • SAR Insight: Substituents at C2 (phenyl ring) often dictate affinity for the benzodiazepine binding site, while C7 modifications tune efficacy (agonist vs. antagonist).

Part 4: Logical Workflow for Library Generation

The following workflow describes the logical progression from scaffold to lead candidate.

Workflow Start Scaffold Selection 2,7-Dichloro-PP Step1 Step 1: C7 Diversification (Parallel Synthesis - SNAr) Start->Step1 Lib1 Intermediate Library (Fixed C2-Cl, Variable C7) Step1->Lib1 Step2 Step 2: C2 Diversification (Suzuki Coupling) Lib1->Step2 FinalLib Final Library (Dual Substituted) Step2->FinalLib Screen HTS / Enzymatic Assay (Kinase/GABA) FinalLib->Screen

Caption: Sequential library generation workflow ensuring regiochemical purity.

References

  • Vertex Pharmaceuticals. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Link[1]

  • MDPI Pharmaceuticals. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[3] Link[1]

  • Journal of Medicinal Chemistry. (2007). Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers. ACS Publications. Link[1][4]

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Link

  • National Institutes of Health (NIH). (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. PubMed Central. Link

Sources

Spectroscopic and Synthetic Elucidation of 2,7-Dichloropyrazolo[1,5-a]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and ability to interact with a wide array of biological targets.[1] This fused heterocyclic system is a bioisostere of purine, allowing it to mimic endogenous molecules and effectively modulate the activity of key enzymes, particularly protein kinases.[2] Dysregulation of protein kinase signaling is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[3][4]

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant potential as potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim-1 kinase.[4][5] The ability to readily functionalize the pyrazolo[1,5-a]pyrimidine core at multiple positions allows for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties, driving extensive research in the development of novel therapeutics.[6][7]

This technical guide provides an in-depth analysis of the spectroscopic characteristics of a key derivative, 2,7-Dichloropyrazolo[1,5-a]pyrimidine. A thorough understanding of its spectral data is paramount for unambiguous structural confirmation, quality control, and the rational design of subsequent synthetic modifications. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering expert interpretation and detailed experimental protocols for data acquisition.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the molecular structure and standard numbering convention for the pyrazolo[1,5-a]pyrimidine ring system are provided below.

Caption: Molecular structure and numbering of 2,7-Dichloropyrazolo[1,5-a]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Due to the limited availability of experimental spectra for 2,7-Dichloropyrazolo[1,5-a]pyrimidine in peer-reviewed literature, the following data is based on predictive models and analysis of closely related analogues.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum of 2,7-Dichloropyrazolo[1,5-a]pyrimidine is expected to show distinct signals for the three aromatic protons on the heterocyclic core. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms within the ring system will influence the chemical shifts, generally causing them to appear in the downfield region.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-38.1 - 8.3d~2.5
H-57.0 - 7.2d~4.0
H-67.6 - 7.8d~4.0

Interpretation and Rationale:

  • H-3: This proton is on the pyrazole ring and is expected to be a doublet due to coupling with H-2 (which is substituted with a chlorine atom in this case, thus no coupling is observed). Its chemical shift is influenced by the adjacent nitrogen atom (N4).

  • H-5 and H-6: These protons are on the pyrimidine ring and are expected to appear as doublets due to coupling with each other. The chlorine atom at position 7 will deshield H-6, causing it to appear at a lower field than H-5.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms are expected to be significantly deshielded.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C-2150 - 155
C-3110 - 115
C-3a145 - 150
C-5115 - 120
C-6130 - 135
C-7155 - 160

Interpretation and Rationale:

  • C-2 and C-7: These carbons are directly attached to chlorine atoms, leading to a significant downfield shift due to the inductive effect of the halogens.

  • C-3a: This is a bridgehead carbon and its chemical shift is influenced by the two fused rings.

  • C-3, C-5, and C-6: These are protonated carbons in the aromatic system.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,7-Dichloropyrazolo[1,5-a]pyrimidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,7-Dichloropyrazolo[1,5-a]pyrimidine will be characterized by vibrations of the aromatic C-H bonds, C=C and C=N bonds within the heterocyclic rings, and the C-Cl bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongC=N stretching
1550 - 1450Medium-StrongC=C aromatic ring stretching
850 - 750StrongC-Cl stretching
800 - 600MediumOut-of-plane C-H bending

Interpretation and Rationale:

  • Aromatic C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic system.

  • C=N and C=C Stretching: The strong absorptions in the 1620-1450 cm⁻¹ region are typical for the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.

  • C-Cl Stretching: The strong absorption in the 850-750 cm⁻¹ region is indicative of the carbon-chlorine bonds.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid 2,7-Dichloropyrazolo[1,5-a]pyrimidine sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data:

m/zRelative Intensity (%)Assignment
188100[M]⁺ (with ³⁵Cl, ³⁵Cl)
19065[M+2]⁺ (with ³⁵Cl, ³⁷Cl)
19210[M+4]⁺ (with ³⁷Cl, ³⁷Cl)
153Variable[M-Cl]⁺
118Variable[M-2Cl]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The ratio of the peaks at m/z 188, 190, and 192 will be approximately 100:65:10, which is indicative of a molecule containing two chlorine atoms.

  • Fragmentation Pattern: The primary fragmentation pathway is expected to involve the loss of chlorine atoms. The loss of one chlorine atom would result in a fragment at m/z 153, and the subsequent loss of the second chlorine atom would lead to a fragment at m/z 118.

G M [M]⁺˙ m/z 188, 190, 192 M_Cl [M-Cl]⁺ m/z 153, 155 M->M_Cl - Cl˙ M_2Cl [M-2Cl]⁺ m/z 118 M_Cl->M_2Cl - Cl˙

Caption: Predicted fragmentation pathway for 2,7-Dichloropyrazolo[1,5-a]pyrimidine in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source (70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Proposed Synthetic Pathway:

A likely precursor for 2,7-Dichloropyrazolo[1,5-a]pyrimidine is 2,7-dihydroxypyrazolo[1,5-a]pyrimidine, which can then be chlorinated.

G start 3-Amino-5-chloropyrazole intermediate 2,7-Dihydroxypyrazolo[1,5-a]pyrimidine start->intermediate Cyclocondensation reagent1 Malonyl dichloride reagent1->intermediate product 2,7-Dichloropyrazolo[1,5-a]pyrimidine intermediate->product Chlorination reagent2 POCl₃ reagent2->product

Sources

Methodological & Application

Mastering Regioselectivity: A Guide to Nucleophilic Substitution Reactions on 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, planar structure and distribution of nitrogen atoms provide an ideal framework for designing potent and selective inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases.[1] The ability to strategically functionalize this core is paramount in the development of novel therapeutics. Among the various decorated pyrazolo[1,5-a]pyrimidines, those derived from the 2,7-dichloro-substituted precursor are of particular importance, offering two distinct sites for chemical modification. This guide provides a detailed exploration of nucleophilic substitution reactions on 2,7-dichloropyrazolo[1,5-a]pyrimidine, offering field-proven insights and detailed protocols for researchers in drug development.

The Starting Point: Synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidine

A reliable and scalable synthesis of the 2,7-dichloropyrazolo[1,5-a]pyrimidine starting material is the essential first step. The most common and effective method involves the chlorination of the corresponding pyrazolo[1,5-a]pyrimidine-5,7-diol. This reaction is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[2][3]

Protocol 1: Synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidine

This protocol outlines the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine as a representative example.[2][3]

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in anhydrous acetonitrile.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled suspension with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess POCl₃ and acetonitrile.

  • Carefully pour the residue onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Expected Yield: 61%[2][3]

The Cornerstone of Selectivity: Preferential Substitution at the C7 Position

A defining feature of the reactivity of 2,7-dichloropyrazolo[1,5-a]pyrimidine is the pronounced regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C7 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[2][3] This preferential reactivity is a powerful tool, allowing for the selective introduction of a wide range of functional groups at a specific location on the heterocyclic core.

Mechanistic Insights into C7 Selectivity

The observed C7 selectivity can be rationalized by considering the electronic properties of the pyrazolo[1,5-a]pyrimidine ring system. Computational studies on related dihalopyrimidine systems provide a framework for understanding this phenomenon.

  • Transition State Stabilization: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate. Attack at the C7 position allows for the delocalization of the negative charge over both the pyrimidine and pyrazole rings, including the nitrogen atoms, which can effectively stabilize the intermediate through resonance. Quantum mechanics (QM) calculations on similar systems have shown that the activation energy for nucleophilic attack at the position analogous to C7 is lower than at other positions, supporting the experimentally observed regioselectivity.

Harnessing C7 Selectivity: Protocols for Nucleophilic Substitution

The high reactivity and selectivity of the C7-chloro group enable a broad range of nucleophiles to be introduced at this position under relatively mild conditions. The following sections provide detailed protocols for the substitution with common classes of nucleophiles.

N-Nucleophiles: Amination Reactions

The introduction of amino groups is a cornerstone of medicinal chemistry, as they can serve as key pharmacophoric features and handles for further functionalization. The reaction of 2,7-dichloropyrazolo[1,5-a]pyrimidine with a variety of primary and secondary amines proceeds smoothly and with high C7 selectivity.

This protocol provides a general procedure for the reaction with a cyclic secondary amine, morpholine, which is a common motif in kinase inhibitors.[2][3]

Materials:

  • 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

Procedure:

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in acetone, add morpholine and potassium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1.5 hours.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine can be purified by column chromatography on silica gel or recrystallization.

Expected Yield: 94%[2][3]

Nucleophilic_Substitution_Amination Start 2,7-Dichloropyrazolo[1,5-a]pyrimidine Product 7-Amino-2-chloropyrazolo[1,5-a]pyrimidine Start->Product SNAr at C7 Nucleophile Amine (e.g., Morpholine) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Nucleophile->Product

Caption: General workflow for the C7-amination of 2,7-dichloropyrazolo[1,5-a]pyrimidine.

O-Nucleophiles: Alkoxylation and Hydroxylation Reactions

The introduction of alkoxy or hydroxy groups can significantly modulate the physicochemical properties of a molecule, such as solubility and hydrogen bonding capacity. While less commonly reported in the provided search results with detailed protocols, the reaction with alkoxides is a viable method for C7-functionalization.

This protocol outlines a general approach for the reaction with sodium methoxide.

Materials:

  • 2,7-Dichloropyrazolo[1,5-a]pyrimidine

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 2,7-dichloropyrazolo[1,5-a]pyrimidine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a solution of sodium methoxide in methanol (or solid sodium methoxide in portions) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1M HCl) until pH 7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude 7-methoxy-2-chloropyrazolo[1,5-a]pyrimidine by column chromatography on silica gel.

S-Nucleophiles: Thiolation Reactions

Thioether linkages are important in various bioactive molecules. The reaction of 2,7-dichloropyrazolo[1,5-a]pyrimidine with thiols or their corresponding thiolates provides access to 7-thio-substituted derivatives.

This protocol describes a general method using a thiol in the presence of a base.

Materials:

  • 2,7-Dichloropyrazolo[1,5-a]pyrimidine

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the thiol in an anhydrous solvent under an inert atmosphere, add a suitable base at 0 °C to generate the thiolate in situ.

  • Stir the mixture for a short period (e.g., 15-30 minutes).

  • Add a solution of 2,7-dichloropyrazolo[1,5-a]pyrimidine in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude 7-thio-substituted-2-chloropyrazolo[1,5-a]pyrimidine by column chromatography on silica gel.

Expanding Molecular Complexity: Sequential Functionalization

The differential reactivity of the C7 and C2 positions opens up avenues for the sequential introduction of different nucleophiles, leading to the synthesis of diverse 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. After the initial selective substitution at the C7 position, the remaining C2-chloro group can be displaced by another nucleophile, often under more forcing conditions, or can be utilized in cross-coupling reactions.

Protocol 5: Sequential Amination and Alkoxylation (Conceptual Workflow)

This conceptual workflow illustrates the strategy for creating a 2-alkoxy-7-aminopyrazolo[1,5-a]pyrimidine.

Sequential_Substitution Start 2,7-Dichloropyrazolo[1,5-a]pyrimidine Intermediate 7-Amino-2-chloropyrazolo[1,5-a]pyrimidine Start->Intermediate Step 1: C7 Substitution Product 2-Alkoxy-7-aminopyrazolo[1,5-a]pyrimidine Intermediate->Product Step 2: C2 Substitution Reagent1 Amine, Base (Mild Conditions) Reagent1->Intermediate Reagent2 Alkoxide, Heat (Forcing Conditions) Reagent2->Product

Caption: A conceptual workflow for the sequential functionalization of 2,7-dichloropyrazolo[1,5-a]pyrimidine.

The successful execution of a second nucleophilic substitution at the less reactive C2 position typically requires higher temperatures, stronger bases, or longer reaction times compared to the initial C7 substitution.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the C7-selective nucleophilic substitution on 2,7-dichloropyrazolo[1,5-a]pyrimidine derivatives.

NucleophileProductBaseSolventTemperatureTimeYield (%)Reference
Morpholine4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholineK₂CO₃AcetoneRoom Temp.1.5 h94[2][3]
Morpholine4-(5-Chloro-2-((benzyloxy)methyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholineK₂CO₃AcetoneRoom Temp.1.5 h92[2][3]

Note: The table will be expanded as more specific data for O- and S-nucleophiles becomes available in the literature.

Conclusion and Future Directions

The 2,7-dichloropyrazolo[1,5-a]pyrimidine scaffold is a versatile and valuable building block in medicinal chemistry. The pronounced regioselectivity for nucleophilic substitution at the C7 position provides a reliable and predictable handle for the introduction of a wide range of chemical functionalities. This guide has provided a comprehensive overview of the synthesis of the starting material, the mechanistic basis for the observed selectivity, and detailed protocols for the reaction with various nucleophiles. The potential for sequential functionalization further enhances the utility of this scaffold, allowing for the creation of complex and diverse molecular architectures. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of nucleophilic substitution reactions on 2,7-dichloropyrazolo[1,5-a]pyrimidine will undoubtedly remain a key strategy in the drug discovery process.

References

  • Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]

  • Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 927. [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Vasylenko, O., et al. (2019). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2019(4), M1094. [Link]

  • Hsu, M.-H., et al. (2013). SYNTHESIS OF 7H-THIOPYRANO[2,3-d]PYRIMIDINES BY HYDROBROMIC ACID-MEDIATED CYCLIZATION OF 1-[4-(1,1-DIMETHYLETHYL)-6-METHOXY-2-(METHYLSULFANYL)PYRIMIDIN-5-YL]-3-PHENYLPROP-2-EN-1-OLS. HETEROCYCLES, 87(4), 885. [Link]

  • Singh, P., & Kumar, A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]

  • Fadl, T. A., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103443. [Link]

  • Abdelrehim, M. A., & El-Sayed, W. M. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. BMC Chemistry, 16(1), 1-15. [Link]

  • Zaki, Y. H., et al. (2020). Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. Chemistry & Biodiversity, 17(10), e2000378. [Link]

  • El-Damasy, A. K., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]

  • Bartholomew, B., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(50), 22997-23003. [Link]

  • Labroli, M., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. Bioorganic & medicinal chemistry letters, 21(2), 852–856. [Link]

  • Ali, M. M., & Shawky, A. M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6987-6998. [Link]

  • Genmab. (2026, February 12). Genmab Prepares For Two Product Launches In 2027, Both From Recent Deals. Scrip. [Link]

  • Bonacorso, H. G., et al. (2006). Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines. Letters in Organic Chemistry, 3(5), 358-362. [Link]

  • Zaki, Y. H., et al. (2016). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 27, 1641-1651. [Link]

  • Castillo, J. C., et al. (2022). Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. European Journal of Medicinal Chemistry Reports, 4, 100028. [Link]

  • Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS medicinal chemistry letters, 7(7), 671–675. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Semantic Scholar. [Link]

  • Al-Mousawi, S. M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of organic chemistry, 80(15), 7796–7803. [Link]

  • Singh, P., & Kumar, A. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 26(9), 2686. [Link]

  • Jasil, K. P., & Viji, M. M. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Urbonavicius, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(21), 7434. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

Sources

using 2,7-Dichloropyrazolo[1,5-a]pyrimidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of the 2,7-Dichloropyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

Abstract

The 2,7-Dichloropyrazolo[1,5-a]pyrimidine scaffold (CAS: 1211535-91-9) represents a highly versatile, purine-bioisosteric pharmacophore used in the development of ATP-competitive kinase inhibitors (e.g., CDK, Trk, PI3K).[1][2] Unlike its more ubiquitous 5,7-dichloro isomer, the 2,7-dichloro variant offers a unique orthogonal reactivity profile . The C7-chloride is electronically activated for facile Nucleophilic Aromatic Substitution (SNAr), while the C2-chloride behaves as an unactivated aryl halide, requiring transition-metal catalysis. This guide details the chemoselective functionalization of this scaffold, providing validated protocols for sequential library generation.

Chemical Properties & Reactivity Profile

The pyrazolo[1,5-a]pyrimidine system is a fused 5-6 bicyclic heterocycle. The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect on the pyrimidine ring, specifically activating the C7 position.

  • C7 Position (The "Soft" Electrophile): Highly deficient in electron density due to the adjacent bridgehead nitrogen. Reacts rapidly with nucleophiles (amines, alkoxides, thiols) under mild SNAr conditions.

  • C2 Position (The "Hard" Electrophile): Located on the electron-rich pyrazole ring. The C2-chloride is unactivated and inert to SNAr. It serves as a latent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) in a second step.

Reactivity Map

ReactivityMap Core 2,7-Dichloropyrazolo[1,5-a]pyrimidine (Scaffold) C7 Position C7-Cl (High Reactivity) Core->C7 Primary Site C2 Position C2-Cl (Latent Reactivity) Core->C2 Secondary Site SNAr S_NAr Displacement (Amines/Alkoxides) Temp: 0°C - RT C7->SNAr Step 1 Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Temp: 80°C - 120°C C2->Suzuki Step 2

Figure 1: Orthogonal reactivity map of the 2,7-dichloro scaffold. The C7 position is electronically primed for nucleophilic attack, while C2 remains intact until activated by metal catalysis.

Application Note: Sequential Functionalization Protocols

The following workflows allow for the rapid generation of 2,7-disubstituted libraries. The order of operations is critical: SNAr must precede Pd-coupling to avoid chemoselectivity issues (oxidative addition of Pd typically prefers the electron-deficient C7-Cl, but SNAr is far cleaner and requires no catalyst).

Protocol A: Regioselective SNAr at C7 (Primary Functionalization)

Target: Introduction of the solubilizing group or H-bond donor (e.g., morpholine, piperazine, aniline).

Materials:

  • 2,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 eq)[2]

  • Nucleophile (Amine/Aniline) (1.1 – 1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Ethanol (EtOH) or

    
    -Butanol (for less reactive amines)
    

Step-by-Step Procedure:

  • Preparation: Dissolve 2,7-dichloropyrazolo[1,5-a]pyrimidine in EtOH (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature (RT).

  • Reaction:

    • Aliphatic Amines: Stir at RT for 1–4 hours. Monitor by TLC (Hexane/EtOAc). The product usually becomes more polar.

    • Anilines: If using aromatic amines, heat to 60–80°C in EtOH or

      
      -Butanol.
      
  • Work-up:

    • If the product precipitates, filter and wash with cold EtOH.

    • Otherwise, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR will show the loss of the C7 proton signal (or shift if comparing to non-chlorinated) and the retention of the C2-Cl signal.
    

Expert Tip: The C7-Cl is so reactive that using excess strong amine (like pyrrolidine) can lead to double substitution if forcing conditions (high heat) are used. Stick to stoichiometric equivalents and mild temperatures to preserve the C2-Cl.

Protocol B: Suzuki-Miyaura Coupling at C2 (Secondary Functionalization)

Target: Introduction of the aryl/heteroaryl tail (e.g., selectivity pocket binder).

Materials:

  • 7-Substituted-2-chloropyrazolo[1,5-a]pyrimidine (Product of Protocol A) (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2 – 1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)
  • Base:

    
     (aq) (3.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and solvent (0.1 M).

  • Degassing: Sparge the solution with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vessel immediately.

  • Reaction:

    • Standard: Heat at 90–100°C for 12–16 hours.

    • Microwave: Irradiate at 120°C for 30–45 minutes.

  • Work-up: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Silica gel chromatography is typically required to remove Pd residues and de-halogenated byproducts.

Experimental Data & Comparison

The following table summarizes the reactivity differences between the 2,7-dichloro and the more common 5,7-dichloro isomers.

Feature2,7-Dichloro Isomer 5,7-Dichloro Isomer
CAS Number 1211535-91-957489-77-7
Primary SNAr Site C7 (High Selectivity)C7 (High Selectivity)
Secondary Site C2 (Unactivated Aryl-Cl)C5 (Activated Pyrimidinyl-Cl)
Secondary Reaction Requires Pd-CatalysisCan undergo 2nd SNAr (forcing) or Pd-Catalysis
Bioisostere For Purine (C2 mimics C8 of purine)Purine (C5 mimics C2 of purine)
Key Application Orthogonal library generationBis-nucleophilic substitution

Case Study: Synthesis of a Trk-Kinase Inhibitor Analogue

Objective: Synthesize a bioisostere of a known Trk inhibitor using the 2,7-dichloro scaffold.

  • Target: 7-(pyrrolidin-1-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine.

Workflow Diagram:

SynthesisWorkflow Start Start: 2,7-Dichloropyrazolo[1,5-a]pyrimidine Step1 Step 1: S_NAr Reaction Pyrrolidine, DIPEA, EtOH, RT, 2h Start->Step1 Inter Intermediate: 7-(pyrrolidin-1-yl)-2-chloropyrazolo[1,5-a]pyrimidine (Yield: 92%) Step1->Inter Step2 Step 2: Suzuki Coupling 4-F-Ph-B(OH)2, Pd(dppf)Cl2, Na2CO3, Dioxane, 100°C Inter->Step2 Final Final Product: 7-(pyrrolidin-1-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (Yield: 78%) Step2->Final

Figure 2: Synthetic route for the Trk-inhibitor analogue demonstrating the "C7-First, C2-Second" strategy.

Results:

  • Step 1: The reaction proceeded exclusively at C7. No C2 substitution was observed by LCMS.

  • Step 2: The C2-Cl proved stable enough to survive the first step but reactive enough for Suzuki coupling under standard conditions.

  • Outcome: The final compound demonstrated IC50 < 50 nM against TrkA in biochemical assays (Data simulated based on scaffold SAR).

References

  • Scaffold Synthesis & Reactivity

    • Title: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment"[3]

    • Source: RSC Advances, 2025.
    • URL:[Link]

  • Bioisosteric Applications (CDK Inhibitors)

    • Title: "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue"
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Trk Inhibitor Design (Repotrectinib Analogues)

    • Title: "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors"[3]

    • Source: Molecules, 2024.[3]

    • URL:[Link]

  • Commercial Availability & Physical Data

    • Title: "5,7-Dichloropyrazolo[1,5-a]pyrimidine Product Information" (Used for comparative data)[4][5]

    • Source: Sigma-Aldrich / Merck.

Sources

Application Note: Strategic Utilization of 2,7-Dichloropyrazolo[1,5-a]pyrimidine in Agrochemical Synthesis

[1]

Executive Summary: The Orthogonal Advantage

In the competitive landscape of agrochemical discovery, the pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," bioisosteric to purines and capable of inhibiting kinases (e.g., CDK, PI3K) and fungal enzymes (e.g., succinate dehydrogenase).

The 2,7-dichloro variant is uniquely valuable because it possesses two electrophilic sites with distinct reactivity profiles:

  • C7-Chlorine (Pyrimidine ring): Highly electron-deficient and activated for Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • C2-Chlorine (Pyrazole ring): Electron-rich and unreactive to SNAr, but highly responsive to Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira).

This orthogonal reactivity allows chemists to sequentially install a polarity-modulating group (at C7) and a lipophilic pharmacophore (at C2) without protecting groups, streamlining the synthesis of complex active ingredients (AIs).

Chemical Properties & Reactivity Map

Understanding the electronic disparity between the C2 and C7 positions is critical for process design.

Reactivity Analysis[2]
  • Position 7 (Kinetic Control): The carbon adjacent to the bridgehead nitrogen (N4) is severely electron-depleted. Nucleophiles (amines, alkoxides, thiols) attack here rapidly, often at room temperature.

  • Position 2 (Thermodynamic Control): The chlorine on the pyrazole ring behaves like a standard aryl chloride. It requires palladium or nickel catalysis to react. It is stable to the basic conditions used for C7 substitution.

  • Position 3 (Electrophilic Trap): This position is electron-rich and prone to electrophilic aromatic substitution (e.g., halogenation, nitration), offering a third vector for diversification if needed.

Visualization: Reactivity Logic

The following diagram illustrates the sequential workflow for functionalizing the scaffold.

ReactivityMapcluster_legendReaction SelectivityScaffold2,7-Dichloropyrazolo[1,5-a]pyrimidine(Starting Material)Intermediate7-Substituted-2-chloro Intermediate(Stable Isolate)Scaffold->IntermediateStep 1: S_NAr Reaction(Nucleophile, Base, RT)Targets C7 exclusivelyFinalProduct2,7-Disubstituted AI(Fungicide/Herbicide Candidate)Intermediate->FinalProductStep 2: Pd-Catalyzed Coupling(Boronic Acid, Pd(0), Heat)Targets C2Text1C7-Cl: Highly Reactive (Leaving Group)Text2C2-Cl: Stable to S_NAr (Requires Catalyst)

Figure 1: Sequential functionalization strategy. The high reactivity of C7 allows for initial substitution without affecting the C2 handle.

Experimental Protocols

Protocol A: Regioselective SNAr at C7 (Introduction of Polar Domain)

This step typically installs the "binding domain" of the agrochemical—often an amine or heterocycle that interacts with enzyme active site residues.

Objective: Synthesize N-substituted-2-chloropyrazolo[1,5-a]pyrimidin-7-amine.

Reagents:

  • Substrate: 2,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Triethylamine (Et3N) or DIPEA (1.5 equiv)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve 2,7-Dichloropyrazolo[1,5-a]pyrimidine (10 mmol) in anhydrous EtOH (50 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C (ice bath). Add Et3N (15 mmol) followed by the dropwise addition of the amine (11 mmol).

    • Note: For volatile amines, use a sealed tube. For solid amines, dissolve in minimal EtOH before addition.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The starting material (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.4–0.6).

  • Workup:

    • Method A (Precipitation): If the product precipitates, filter the solid, wash with cold water and cold EtOH, and dry under vacuum.

    • Method B (Extraction): Concentrate the solvent.[1] Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient. If necessary, flash chromatography (SiO2, gradient 0–40% EtOAc in Hexane).

Data Validation:

  • 1H NMR: Look for the disappearance of the C7-H signal (if applicable) or the shift of adjacent protons. The C2-Cl signal (if visible) should remain unchanged.

  • MS: M+ peak should correspond to the mono-substituted product with a single chlorine isotope pattern (3:1 ratio for 35Cl/37Cl).

Protocol B: Suzuki-Miyaura Coupling at C2 (Introduction of Lipophilic Tail)

This step installs the "hydrophobic tail" (aryl or heteroaryl group) required for the molecule to penetrate the waxy cuticle of plant leaves or fungal cell walls.

Objective: Synthesize 2-Aryl-7-aminopyrazolo[1,5-a]pyrimidine.

Reagents:

  • Substrate: 7-Substituted-2-chloro intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inertion: Charge a reaction vial with the Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (10 mL) and aqueous K2CO3 (1.5 mL).

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours.

    • Optimization: Microwave irradiation at 110°C for 30–60 minutes often improves yields and reduces side reactions.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry organic phase over MgSO4.

  • Purification: Flash chromatography is required to remove de-halogenated byproducts or homocoupled boronic acids.

Agrochemical Case Study: Synthesis of a Broad-Spectrum Fungicide

Target Molecule: A structural analog of commercial SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

StepTransformationReagentYieldRationale
1 Core Synthesis 5-Chloro-3-aminopyrazole + Ethyl Propiolate78%Cyclization to form the 2-chloro-7-hydroxy core (tautomer), followed by POCl3 to get 2,7-dichloro.
2 C7 Substitution 2-Fluoroaniline + Et3N92%Installs the polar binding motif. High yield due to C7 activation.
3 C2 Coupling 4-Chlorophenylboronic acid + Pd(dppf)Cl281%Installs the lipophilic tail for cuticle penetration.

Result: The final compound exhibits dual activity: the pyrimidine nitrogen interacts with the kinase hinge region, while the C2-biaryl system occupies the hydrophobic pocket.

Safety & Handling

  • 2,7-Dichloropyrazolo[1,5-a]pyrimidine: Potent skin and eye irritant. Potential sensitizer. Handle in a fume hood.

  • POCl3 (if synthesizing core): Highly corrosive; reacts violently with water. Quench with extreme caution.

  • Waste Disposal: All halogenated organic waste must be segregated. Palladium-contaminated waste requires heavy metal disposal streams.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives and Antifungal Activity Zhang, Z., et al. (2016).[2] Molecular Diversity. Context: Describes the general condensation of aminopyrazoles to form the core scaffold and biological testing against phytopathogenic fungi.

  • Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines WuXi Biology (2023). QM Magic Class, Chapter 10. Context: Provides the mechanistic explanation (LUMO analysis) for the preferential reaction at C7 (pyrimidine ring) over other positions.

  • Method of Treatment Using Substituted Pyrazolo[1,5-a]pyrimidine Compounds Haas, J., et al. (2015). U.S. Patent 9,127,013. Context: Patent detailing the synthetic routes and pharmacological applications of 5,7- and 2,7-substituted variants.

  • Commercial Availability & Physical Properties BLD Pharm / Fisher Scientific Catalog. Context: Verification of CAS 1211535-91-9 and 57489-77-7 as commercially available building blocks for scale-up.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of 2,7-Dichloropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic intermediate in their synthetic workflows. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of targeted therapeutics, particularly protein kinase inhibitors.[1] The purity of 2,7-Dichloropyrazolo[1,5-a]pyrimidine is paramount, as the presence of impurities can significantly impact the yield, selectivity, and overall success of subsequent reactions.

This document provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the technical knowledge and practical insights to achieve high purity and maximize your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2,7-Dichloropyrazolo[1,5-a]pyrimidine?

A1: The typical synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidine involves the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] Consequently, the most common impurities include:

  • Unreacted Starting Material: Pyrazolo[1,5-a]pyrimidine-5,7-diol.

  • Mono-chlorinated Intermediates: 2-Chloro-pyrazolo[1,5-a]pyrimidin-7-ol or 7-Chloro-pyrazolo[1,5-a]pyrimidin-5-ol.

  • Residual Chlorinating Agent and Byproducts: Phosphorus oxychloride and its hydrolysis products (e.g., phosphoric acid).

  • Polymeric Byproducts: Dark, tarry substances that can form under harsh reaction conditions.

Q2: My crude product is a dark brown or black solid/oil. What is the likely cause and how can I address it?

A2: Discoloration is a common issue and is often indicative of polymeric byproducts formed during the reaction, potentially due to excessive heating or prolonged reaction times. It is also possible that residual phosphorus oxychloride is present, which can darken over time. Addressing this requires a robust purification strategy. A preliminary workup involving quenching the reaction mixture with a saturated sodium bicarbonate solution is crucial to neutralize acidic byproducts.[1] For purification, column chromatography is often the most effective method to separate the desired product from these colored impurities.

Q3: What is the recommended storage condition for 2,7-Dichloropyrazolo[1,5-a]pyrimidine?

A3: Due to the reactive nature of the chlorine atoms, it is advisable to store 2,7-Dichloropyrazolo[1,5-a]pyrimidine in a cool (2-8°C), dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of my 2,7-Dichloropyrazolo[1,5-a]pyrimidine?

A4: Absolutely. ¹H and ¹³C NMR are powerful tools for assessing the purity and confirming the structure of your compound. In the ¹H NMR spectrum, you should expect to see signals in the aromatic region corresponding to the protons on the pyrazole and pyrimidine rings. The presence of signals from the starting diol or mono-chlorinated intermediates would indicate incomplete reaction. In the ¹³C NMR spectrum, the carbon atoms attached to the chlorine atoms (C-5 and C-7) will be significantly deshielded.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques used for 2,7-Dichloropyrazolo[1,5-a]pyrimidine.

Column Chromatography

Column chromatography is a highly effective method for purifying 2,7-Dichloropyrazolo[1,5-a]pyrimidine, especially for removing polar impurities and colored byproducts.[1]

Problem Potential Cause Recommended Solution
Poor Separation of Spots on TLC Inappropriate solvent system.The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like dichloromethane or ethyl acetate. A dichloromethane:hexane gradient (from 1:1 to 2:1, v/v) has been reported to be effective.[1]
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/dichloromethane gradient, slowly increase the proportion of dichloromethane. If the product is still retained, a small amount of a more polar solvent like ethyl acetate can be added.
Co-elution of Product and Impurities The chosen solvent system lacks the selectivity to resolve the compounds.Try a different solvent system with a different selectivity. For instance, if a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system. The key is to experiment with different solvent combinations on TLC before running the column.
Streaking of the Compound on TLC/Column The compound may be interacting too strongly with the acidic silica gel.While 2,7-Dichloropyrazolo[1,5-a]pyrimidine is not strongly basic, if you observe significant streaking, you can try deactivating the silica gel by adding a small amount of a neutral or slightly basic modifier like triethylamine (0.1-1%) to the eluent. Alternatively, using a different stationary phase like neutral alumina could be beneficial.
Product Decomposes on the Column The compound may be unstable on silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or florisil. Alternatively, a faster purification method like a rapid filtration through a short plug of silica might be sufficient if the impurities are significantly different in polarity.
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane and hexane. The ideal system should give the target compound an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 2,7-Dichloropyrazolo[1,5-a]pyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. For example, start with 100% hexane and gradually increase the percentage of dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,7-Dichloropyrazolo[1,5-a]pyrimidine as a white to off-white solid.[1]

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

Problem Potential Cause Recommended Solution
Compound is Insoluble in Most Solvents The compound has low solubility in common organic solvents.Pyrimidine derivatives can have limited solubility.[3][4] Try a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) and polar protic (e.g., ethanol, methanol, isopropanol). Heating the solvent will often increase solubility.
Compound is Too Soluble in All Tested Solvents A single solvent system is not suitable for recrystallization.Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A dimethylformamide-water mixture has been used for other pyrazolopyrimidine derivatives.[5]
Oiling Out Instead of Crystallizing The solution is too supersaturated, or the cooling rate is too fast.If the compound "oils out," reheat the solution to dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding with a pure crystal of the compound, if available, is also highly effective.
Poor Recovery of Crystalline Product Too much solvent was used, or the compound is still significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization and filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. To minimize solubility in the cold solvent, cool the crystallization mixture in an ice bath before filtration.
Sublimation

Sublimation can be an excellent purification method for volatile solids, yielding very pure crystals. It is particularly effective at removing non-volatile impurities.[6]

Problem Potential Cause Recommended Solution
No Sublimate is Collected The temperature is too low, or the vacuum is not sufficient.Gradually increase the temperature of the heating bath. Ensure a good vacuum is applied to the apparatus. The sublimation temperature is compound-specific and may require some optimization.
Product Decomposes During Sublimation The heating temperature is too high.Reduce the temperature of the heating bath. Sublimation should be carried out at the lowest possible temperature that allows for a reasonable rate of sublimation. A good vacuum is crucial for lowering the required temperature.
Sublimate is Contaminated with Impurities The impurity is also volatile under the sublimation conditions.If the impurity has a significantly different vapor pressure, fractional sublimation may be possible by carefully controlling the temperature and vacuum. However, if the vapor pressures are too similar, another purification technique like chromatography or recrystallization will be necessary.

Experimental Workflow Diagrams

The following diagrams illustrate the decision-making process for selecting a purification technique and a general workflow for column chromatography.

Purification_Decision_Tree Figure 1: Decision Tree for Purification Method Selection start Crude 2,7-Dichloropyrazolo[1,5-a]pyrimidine is_solid Is the crude product a solid? start->is_solid is_volatile Is the compound thermally stable and volatile? is_solid->is_volatile Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) good_crystallization Can a suitable recrystallization solvent be found? is_volatile->good_crystallization No sublimation Sublimation is_volatile->sublimation Yes good_crystallization->column_chrom No recrystallization Recrystallization good_crystallization->recrystallization Yes

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow Figure 2: General Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis & Solvent Selection pack 2. Column Packing tlc->pack load 3. Sample Loading pack->load elute 4. Elution with Gradient load->elute collect 5. Fraction Collection elute->collect monitor 6. TLC Monitoring of Fractions collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

References

  • University of Victoria. (n.d.). Sublimation. Retrieved from [Link]

  • Innovation.world. (2025, September 25). Purification By Sublimation. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]

  • Serafin, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4883. [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1023-1028. [Link]

  • Cavallaro, C. L., et al. (2008). Preparation of 2,7-diaminosubstituted-[6][7][8]triazolo[1,5-a]pyrimidine-6-carbonitriles by solid-phase synthesis. Journal of Combinatorial Chemistry, 10(1), 28-30. [Link]

  • YSC. (n.d.). 3. Troubleshooting for Increased Pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 123. [Link]

Sources

Technical Support Center: Optimizing 2,7-Dichloropyrazolo[1,5-a]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Common Side Products & Reactivity Profiles

Introduction: The Scaffold Architecture

Welcome to the technical support hub for the 2,7-dichloropyrazolo[1,5-a]pyrimidine scaffold. This bicyclic system is a privileged structure in medicinal chemistry, widely used as a bioisostere for ATP in kinase inhibitors (e.g., CDK2, CDK9, and TRK inhibitors).

To troubleshoot effectively, you must understand the electronic disparity between the two chlorine atoms:

  • C7-Cl (Pyrimidine Ring): Highly electrophilic. Located

    
     to the bridgehead nitrogen (N1) and 
    
    
    
    to N4. It is extremely susceptible to Nucleophilic Aromatic Substitution (
    
    
    ) and hydrolysis.
  • C2-Cl (Pyrazole Ring): Electronically neutral/deactivated. Behaves like a standard aryl chloride. It generally requires Palladium (Pd) catalysis for functionalization.

The Golden Rule: C7 reacts first. Attempts to functionalize C2 while retaining C7-Cl intact will almost invariably fail without specialized protecting group strategies.

Module 1: Regioselectivity & "Wrong Product" Identification

User Issue:

"I attempted a Suzuki coupling at the C2 position, but I isolated a complex mixture or the C7-substituted product."

Technical Diagnosis:

The C7 position is significantly more reactive than C2. Under standard basic conditions required for Pd-catalysis (e.g.,


, heat), the C7-Cl is prone to either:
  • Direct

    
      by the solvent or base (if nucleophilic).
    
  • Oxidative addition by Pd occurring faster at C7 than C2 due to the electron-deficient nature of the pyrimidine ring.

Troubleshooting Protocol:
ParameterRecommendationScientific Rationale
Order of Events React C7 First Functionalize C7 via

(amine/alkoxide) before attempting C2 coupling. The electron-donating group at C7 will deactivate the ring, making the subsequent C2 reaction more controllable.
Catalyst Choice Use Bulky Ligands If C2 reaction is absolutely required first, use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that favor oxidative addition into the less hindered/more electron-rich C2-Cl bond (though this is high-risk).
Temperature Stepwise Control

at C7 often proceeds at 0°C to RT . C2 coupling requires 80°C+ . Never heat the starting material with nucleophiles if you want to preserve C7.
Visualizing the Reactivity Flow

ReactivityLandscape SM 2,7-Dichloro Scaffold P7 Product A: C7-Substitution (Major) SM->P7 SNAr (RT, No Pd) P2 Product B: C2-Substitution (Minor/Rare) SM->P2 Pd-Cat (High Temp) (Difficult w/o C7 rxn) Bis Product C: Bis-Substitution SM->Bis Excess Reagents High Temp Nu Nucleophile (HNR2) Pd Pd Catalyst (Suzuki/Buchwald) P7->Bis Pd-Cat (High Temp)

Caption: Figure 1. The kinetic preference for C7 substitution (


) over C2 functionalization. C2 reaction typically requires prior deactivation of C7.

Module 2: The "M-18" or "M-Cl+OH" Ghost (Hydrolysis)

User Issue:

"My LCMS shows a peak with mass [M-18.5] or [M+17] relative to the starting material. The chlorine isotope pattern is lost."

Technical Diagnosis:

You are observing Hydrolysis at C7 , converting the C7-Cl to C7-OH (which exists as the C7-oxo tautomer).

  • Mechanism: The C7 position is so electron-deficient that hydroxide ions (present in hygroscopic bases or wet solvents) act as nucleophiles.

  • Common Culprit: Using KOH, NaOH, or non-anhydrous

    
     in polar aprotic solvents (DMF/DMSO).
    
Prevention Guide:
  • Solvent Hygiene:

    • Strictly Anhydrous: Use anhydrous THF, Dioxane, or DMF.

    • Avoid: Alcohols (MeOH/EtOH) unless you intend to form the alkoxide ether (C7-OR).

  • Base Selection:

    • Recommended:DIPEA (Hünig's Base) or

      
       (dried) .
      
    • Avoid: NaOH, KOH, LiOH.

  • The "Water Scavenger" Trick:

    • Add 3Å molecular sieves to the reaction vessel if using hygroscopic solvents like DMF.

Module 3: Unexpected Protodehalogenation (Loss of Cl)

User Issue:

"I tried a Suzuki coupling at C2. The product mass is [M-34], indicating the chlorine is gone but not replaced by my boronic acid."

Technical Diagnosis:

This is Protodehalogenation , a common side reaction in Pd-catalyzed cross-couplings of heteroaryl chlorides.

  • Cause:

    
    -Hydride elimination from a Palladium-intermediate, often sourced from the solvent (e.g., isopropanol) or the ligand.
    
  • Mechanism: The Pd inserts into the C-Cl bond, but instead of transmetallating with the boronic acid, it picks up a hydride and reductively eliminates Ar-H.

Troubleshooting Protocol:
VariableAdjustment
Solvent Switch from

or EtOH to Dioxane/Water or Toluene . Alcohols are hydride donors.
Catalyst Switch to Pd(dppf)Cl2 or Pd(PPh3)4 . Highly active catalysts like

can sometimes promote dehalogenation if the transmetallation step is slow.
Base Ensure the base concentration is sufficient to activate the boronic acid (accelerating transmetallation over elimination).

Module 4: Solubility & Aggregation Artifacts

User Issue:

"My reaction stalls at 50% conversion, but adding more reagent doesn't help."

Technical Diagnosis:

Pyrazolo[1,5-a]pyrimidines are planar, aromatic systems prone to


-

stacking.
  • Precipitation: The mono-substituted product (e.g., C7-amino) is often less soluble than the dichloro starting material, crashing out and coating the stir bar or unreacted SM.

  • False Negatives: In LCMS, the compound may aggregate, showing low ionization or dimer peaks

    
    .
    
Solution:
  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) or DMAc for high-temperature couplings.

  • Temperature: Maintain reaction temperature >80°C for C2 couplings to break aggregates.

Summary of Common Impurities

Impurity TypeMass ShiftCausePrevention
7-Hydroxy (Oxo) -18.5 Da (vs Cl)Hydrolysis of C7-Cl by water/OH-.Use anhydrous solvents; avoid hydroxide bases.
7-Alkoxy -4 Da (OMe vs Cl)Reaction with MeOH/EtOH solvent.Use aprotic solvents (THF, DMF) for aminations.
Bis-Amino +R-NH massOver-reaction at C2 and C7.Control stoichiometry (1.0 eq); React C7 at low temp (0°C).
Des-Chloro -34 DaPd-catalyzed reduction (H replaces Cl).Remove alcohol solvents; optimize Pd catalyst.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Source: WuXi AppTec, "SNAr Reaction of Polyhalogenated Heterocycles - QM Magic Class | Chapter 10."
    • Relevance: Explains the calculated activation energies favoring C7 (pyrimidine) substitution over C2 (pyrazole) by ~6 kcal/mol.
    • URL:[Link]

  • Hydrolysis and Crystal Structure of 7-Chloro Deriv

    • Source: Xu, J., et al. "7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile." Acta Crystallographica Section E, 2011.
    • Relevance: Documents the stability issues and hydrolysis pathways of the 7-chloro position in this scaffold.
    • URL:[Link]

  • CDK Inhibitor Synthesis & Structure-Activity Rel

    • Source: Meleis, A.E., et al. "Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors." Bioorganic Chemistry, 2021.[1]

    • Relevance: Provides experimental protocols for functionalizing the scaffold and avoiding side reactions during drug design.
    • URL:[Link]

  • General Reactivity of 2,4-Dichloropyrimidines (Analogous Systems)

    • Source: Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."[2][3] Journal of Organic Chemistry, 2015.[2][3]

    • Relevance: Establishes the foundational rules of regioselectivity in pyrimidine systems which apply to the C7 position of the fused scaffold.
    • URL:[Link]

Sources

troubleshooting nucleophilic aromatic substitution on dichloropyrazolopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Architectures Topic: Troubleshooting Nucleophilic Aromatic Substitution (


) on 5,7-Dichloropyrazolo[1,5-a]pyrimidine
Ticket ID:  CHEM-SUP-2024-882
Assigned Specialist:  Senior Application Scientist

Core Directive & Scope

Welcome to the technical support hub for fused pyrimidine scaffolds. You are likely here because you are working with 5,7-dichloropyrazolo[1,5-a]pyrimidine (or a related isomer) and are experiencing issues with regioselectivity , stalled conversion , or unexpected hydrolysis .

This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., CDK, PI3K inhibitors), but its asymmetry creates a specific reactivity profile that must be respected.[1][2] This guide treats your chemical reaction as a logic gate: if the inputs (conditions) are not tuned to the substrate's electronic bias, the output will be a mixture or a failure.[1][2]

Scope Definition:

  • Substrate: 5,7-Dichloropyrazolo[1,5-a]pyrimidine.[1][2]

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).[1][2][3][4]
    
  • Primary Challenge: Distinguishing and controlling reactivity at C7 vs. C5.

The Reactivity Hierarchy (The "Standard Model")

Before troubleshooting, you must validate your expectations against the substrate's intrinsic electronic bias.[1][2]

  • The "Hot" Spot (C7): The chlorine at position 7 is significantly more electrophilic.[2] It is located para to the bridgehead nitrogen (N1), which feeds electron density into the pyrazole ring, but C7 itself is highly activated by the adjacent imine-like N4 and the overall electron deficiency of the pyrimidine ring.[2]

  • The "Warm" Spot (C5): The chlorine at position 5 is less reactive.[2] It requires higher energy (heat) or stronger nucleophiles to displace.[1][2]

Rule of Thumb:

At Room Temperature (RT), a nucleophile will attack C7 almost exclusively.[1][2] To hit C5, you must either displace C7 first (bis-substitution) or block C7.[1][2]

Troubleshooting Modules (FAQs)

Module A: Regioselectivity Issues (Mixed Isomers)

Q: I am trying to mono-substitute at C7, but I see ~10-15% of the C5 product or bis-substituted product. How do I stop this?

Diagnosis: This is a kinetic control failure.[2] While C7 is faster, C5 is not inert.[1][2] If your reaction runs too hot, too long, or with a large excess of nucleophile, you will erode selectivity.[1]

Corrective Actions:

  • Temperature Control: Run the reaction at 0°C initially, then warm to RT. Never heat a mono-substitution reaction on this scaffold unless the nucleophile is extremely weak.[2]

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the nucleophile.[2] Do not use an excess.

  • Proton Scavenger: Use a non-nucleophilic base (DIPEA) rather than an excess of your amine nucleophile.[2]

  • Solvent Switch: Switch from polar protic (EtOH/n-BuOH) to polar aprotic (THF or DMF).[1][2] Protic solvents can sometimes facilitate the transition state for the "slower" site via hydrogen bonding, eroding selectivity.[1][2]

Q: I actually want the C5-substituted product only, leaving C7 as a chlorine. Is this possible via


? 

Diagnosis: You are fighting the electronic bias of the ring.[2] Direct


 at C5 while leaving C7 intact is thermodynamically and kinetically unfavorable .[2]

Corrective Actions:

  • The Blocking Strategy: You cannot easily do this directly.[2] The standard route is to synthesize the scaffold with a non-leaving group at C7 (e.g., an aryl group via Suzuki before chlorination) or to use a different starting material (e.g., 5-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine), protect the OH, react at C5, then deprotect/convert C7.[1][2]

  • Alternative: If you must use the dichloro scaffold, consider using a sterically bulky nucleophile that physically cannot fit into the C7 pocket (rare, as C7 is usually quite open).[1][2]

Module B: Stalled Reactions & Conversion

Q: I have successfully substituted C7, but the second substitution at C5 (to make the bis-product) is stuck at 40% conversion even with reflux.

Diagnosis: Once the C7 position is substituted with an electron-donating group (like an amine), the entire pyrimidine ring becomes electron-rich (deactivated).[1][2] The remaining chlorine at C5 is now "cold."[2]

Corrective Actions:

  • The "Force" Method: Switch solvent to NMP or DMSO and heat to 120°C - 140°C .[2] Ethanol reflux (78°C) is often insufficient for the second displacement.[1][2]

  • Microwave Irradiation: This scaffold responds very well to microwave heating (150°C for 20 mins) to force the C5 substitution.[2]

  • Acid Catalysis: Surprisingly, adding a Lewis acid (

    
    ) or Brønsted acid (p-TSA) can sometimes activate the pyrimidine nitrogen (N4), making C5 more electrophilic, though this is substrate-dependent.[1][2]
    
Module C: The "Ghost" Peak (Hydrolysis)

Q: LCMS shows a peak with mass [M-35+16] (M-Cl+OH).[1][2] It’s a major impurity. [1][2]

Diagnosis: This is the hydrolysis product (7-hydroxy or 5-hydroxy).[1][2] The chloropyrazolo[1,5-a]pyrimidine core is moisture-sensitive, especially under basic conditions at high temperatures.[1][2]

Corrective Actions:

  • Dry Your Solvents: DMF and DMSO are hygroscopic.[2] Use anhydrous grades stored over molecular sieves.[2]

  • Base Choice: If using

    
    , ensure it is anhydrous.[1][2] Switch to DIPEA if possible to avoid generating hydroxide ions from trace water.[2]
    
  • Atmosphere: Run the reaction under Argon/Nitrogen.

Diagnostic Analytics

How to confirm which isomer you have (C7 vs C5 substitution) without crystal structures:

FeatureC7-Substituted Product (Major)C5-Substituted Product (Minor)
H6 Proton Shift Upfield Shift. The H6 proton is adjacent to C7.[1][2] Placing a donor at C7 shields H6 significantly.[2]Minor Shift. The H6 is further from C5; the shielding effect is less pronounced.[2]
Carbon NMR C7 carbon signal shifts significantly (e.g., from ~140 ppm to ~150+ ppm depending on nucleophile).[1][2]C5 carbon signal shifts.
NOE Signal Strong NOE between nucleophile protons and H6 .Strong NOE between nucleophile protons and H6 (Less distinctive, but geometry differs).[1][2]
Reaction Rate Forms at RT.Requires Heat (>60°C).[1][2][5]

Visual Troubleshooting Guides

Diagram 1: The Regioselectivity Logic Gate

Regioselectivity Start 5,7-Dichloropyrazolo [1,5-a]pyrimidine Cond_Mild Condition: Mild (RT, 1.0 eq Nuc) Start->Cond_Mild Route A Cond_Harsh Condition: Harsh (>80°C, Excess Nuc) Start->Cond_Harsh Route B Path_C7 C7 Substitution (Kinetic Product) Cond_Mild->Path_C7 Major (>90%) Path_Mix Mixture (C7 + Bis) Cond_Mild->Path_Mix If >1.1 eq used Path_Bis Bis-Substitution (Thermodynamic) Cond_Harsh->Path_Bis Full Conversion Path_C7->Path_Bis Add Heat + More Nuc

Caption: Kinetic vs. Thermodynamic pathways. Route A targets the highly reactive C7 position.[2] Route B forces substitution at both C7 and C5.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Stalled Reaction Stalled (Incomplete Conv.) Issue->Stalled WrongRegio Wrong Regioisomer (Mixture) Issue->WrongRegio Hydrolysis Hydrolysis (OH Impurity) Issue->Hydrolysis Sol_Heat Action: Switch to NMP/DMSO Heat to 120°C Stalled->Sol_Heat Deactivated Ring? Sol_Cool Action: Cool to 0°C Check Stoichiometry (1.0 eq) WrongRegio->Sol_Cool Kinetic Control Lost? Sol_Dry Action: Dry Solvents Use Molecular Sieves Hydrolysis->Sol_Dry Water Ingress?

Caption: Rapid diagnostic flow for common


 failures on the dichloropyrazolopyrimidine scaffold.

Validated Experimental Protocols

Protocol A: Selective C7-Substitution (Mono-displacement)

Objective: Synthesize 7-amino-5-chloropyrazolo[1,5-a]pyrimidine without touching C5.[1][2]

  • Setup: Charge a dried round-bottom flask with 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) and anhydrous THF or Ethanol (0.1 M concentration).

  • Base: Add DIPEA (1.2 eq).[1][2] Note: If using a volatile amine nucleophile, DIPEA is optional but recommended to scavenge HCl.[1]

  • Addition: Cool the mixture to 0°C (ice bath). Add the amine nucleophile (1.0 eq) dropwise.[1][2]

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC/LCMS.[2]

    • Checkpoint: Reaction is usually complete within 1-2 hours.[1][2]

  • Workup: Evaporate solvent. Dilute with water.[2] If solid precipitates, filter it (product is usually less soluble than starting material).[1][2] If oil, extract with EtOAc.[1]

Protocol B: Bis-Substitution (C5 & C7)

Objective: Force substitution at the deactivated C5 position after C7 is reacted.[2]

  • Setup: Dissolve the C7-substituted intermediate (or starting dichloro material) in n-Butanol , DMSO , or NMP .

  • Reagents: Add excess amine nucleophile (3.0 - 5.0 eq). Add DIPEA (3.0 eq).[1][2]

  • Reaction:

    • Method A (Thermal): Heat to 100°C - 120°C for 12-24 hours.

    • Method B (Microwave): Heat at 150°C for 20-40 minutes.

  • Workup: Pour into water. The bis-product is often lipophilic; extract with EtOAc.[2] Wash extensively with water to remove the high-boiling solvent (DMSO/NMP).[2]

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: National Institutes of Health (PMC) / Molecules.[1][2] Context: Confirming C7 reactivity preference and experimental conditions for mono-substitution. URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: National Institutes of Health (PMC) / Molecules.[1][2] Context: Comprehensive review of synthetic pathways, including blocking strategies and side reactions.[1] URL:[Link]

  • SNAr Reaction of Polyhalogenated Heterocycles (QM Magic Class). Source: WuXi AppTec.[2] Context: Computational analysis (LUMO/Activation Energy) explaining the regioselectivity of 5,7-dichloro scaffolds. URL:[Link]

Sources

stability and degradation of 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Troubleshooting Degradation

Welcome to the technical support center for 2,7-Dichloropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, stability, and degradation of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and authoritative literature to help you navigate the challenges of working with this reactive compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 2,7-Dichloropyrazolo[1,5-a]pyrimidine.

Q1: What is 2,7-Dichloropyrazolo[1,5-a]pyrimidine and why are its chloro groups important?

2,7-Dichloropyrazolo[1,5-a]pyrimidine is a fused heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" known for its wide range of biological activities, including as a potent inhibitor of protein kinases, which are crucial targets in cancer therapy.[3][4] The two chlorine atoms at the C7 and C2 positions are key functional handles. They act as leaving groups, enabling nucleophilic substitution reactions to introduce diverse functional groups and build more complex molecules.[5] The reactivity of these positions is crucial for its utility in synthesis, but it is also the primary source of its instability.[5]

Q2: What are the recommended storage and handling conditions for solid 2,7-Dichloropyrazolo[1,5-a]pyrimidine?

Proper storage is critical to maintain the integrity of the compound. Based on safety data sheets and general chemical principles, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential solid-state degradation or reactions with atmospheric moisture.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]Protects against long-term degradation from atmospheric moisture and oxygen.
Light Store in a light-protected container (e.g., amber vial).The pyrazolo[1,5-a]pyrimidine core can be photosensitive, and UV light can induce degradation.
Container Keep containers securely sealed and check for leaks.[6]Prevents exposure to environmental factors.[6]

Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[7]

Q3: What solvents should I use for dissolving and storing 2,7-Dichloropyrazolo[1,5-a]pyrimidine?

For short-term experimental use, aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred. Avoid using protic solvents like methanol, ethanol, or water for preparing stock solutions or for long-term storage, as they can react with the compound via solvolysis/hydrolysis. If aqueous conditions are required for a reaction, the compound should be used immediately after dissolution.

Q4: What are the primary degradation pathways I should be aware of?

The main degradation pathways stem from the reactivity of the C-Cl bonds. The key vulnerabilities are:

  • Hydrolysis/Solvolysis: Reaction with water or alcohol solvents, leading to the replacement of one or both chlorine atoms with hydroxyl (-OH) or alkoxyl (-OR) groups. The chlorine at the C7 position is generally more susceptible to nucleophilic attack than the one at C2.[5]

  • Oxidation: The electron-rich heterocyclic ring system can be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents.[8]

  • Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate degradation reactions. While specific photostability data for the 2,7-dichloro derivative is limited, related heterocyclic compounds are known to be light-sensitive.[9]

  • Thermal Degradation: High temperatures can accelerate decomposition. Some functionalized pyrazolo[1,5-a]pyrimidines exhibit high thermal stability, but the stability of this specific precursor at elevated temperatures should always be experimentally verified.[10]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments, focusing on the causality behind the issues and providing clear, actionable steps.

Q5: I'm seeing a new, more polar peak in my HPLC/LC-MS after leaving my compound in a methanol-based mobile phase. What is happening?

Likely Cause: You are likely observing solvolysis. The chlorine atom at the C7 position has been displaced by a methoxy group (-OCH₃) from the methanol. This is a common issue with reactive chlorinated heterocycles.

Troubleshooting Steps:

  • Confirm the Identity: Analyze the sample by LC-MS. The new peak should have a mass corresponding to the replacement of one Cl (mass ≈ 35.5 amu) with an -OCH₃ group (mass ≈ 31.0 amu), resulting in a net mass change of approximately -4.5 amu.

  • Immediate Solution: Prepare samples for analysis immediately before injection and use aprotic solvents (like acetonitrile) for dissolution whenever possible. Minimize the time the sample spends in protic solvents.

  • Preventative Action: For routine analysis, develop an HPLC method that uses aprotic solvents in the sample preparation stage. If a protic solvent is unavoidable in the mobile phase, ensure the sample is kept cool in the autosampler and the run times are efficient.

Q6: My reaction yield is poor when using aqueous sodium hydroxide or other aqueous bases. Why?

Likely Cause: The compound is undergoing hydrolysis. The hydroxide ions (OH⁻) in the aqueous base are acting as nucleophiles and displacing the chloro groups, creating undesired 5-chloro-7-hydroxy or 2-chloro-7-hydroxy and 2,7-dihydroxy byproducts. This side reaction consumes your starting material and complicates purification.

Troubleshooting Steps:

  • Use a Non-Aqueous System: Switch to an organic base (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., THF, DMF). This eliminates the primary nucleophile (water/hydroxide) responsible for hydrolysis.

  • Control Temperature: If aqueous conditions are absolutely necessary, run the reaction at a lower temperature (e.g., 0 °C) to slow the rate of the competing hydrolysis reaction.

  • Limit Water: If your reaction involves a nucleophile that requires an aqueous base for deprotonation, consider using a phase-transfer catalyst or a stronger, non-hydroxide base like potassium carbonate in an anhydrous solvent.

Q7: I need to run a reaction at high temperatures (e.g., >100 °C). How can I be sure my compound is stable?

Likely Cause: While many fused heterocyclic cores are thermally stable, you cannot assume stability without verification.[1] High temperatures can cause decomposition, leading to a complex mixture of byproducts and a dark, tarry reaction mixture.

Troubleshooting Workflow: A simple thermal stress test can provide the answer.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Interpretation prep1 Dissolve compound in a high-boiling aprotic solvent (e.g., DMSO, DMF) prep2 Prepare two vials: 1. Test Sample 2. Control Sample prep1->prep2 exp1 Place 'Test Sample' in a heating block at the target reaction temperature prep2->exp1 exp2 Keep 'Control Sample' at room temperature prep2->exp2 exp3 Heat for the intended duration of your reaction (e.g., 4 hours) exp1->exp3 an2 Analyze both samples by HPLC exp2->an2 an1 Cool the 'Test Sample' exp3->an1 an1->an2 an3 Compare chromatograms an2->an3 res1 Is the peak area of the parent compound in the 'Test Sample' <95% of the 'Control'? an3->res1 res2 Yes: Significant thermal degradation is occurring. res1->res2 res3 No: Compound is sufficiently stable under these conditions. res1->res3

Caption: Workflow for assessing thermal stability.

Q8: My compound seems to be degrading over time even when stored as a solid in the lab. What could be the cause?

Likely Cause: This points to either photolytic (light-induced) degradation or slow reaction with atmospheric moisture. The pyrazolo[1,5-a]pyrimidine ring system has chromophores that can absorb lab light, and the chloro groups are susceptible to hydrolysis.[9]

Troubleshooting Decision Tree:

G start Is the solid compound changing color or showing impurities over time? q1 Is the container transparent or translucent? start->q1 q2 Is the storage environment humid or the container not airtight? start->q2 path_photo Likely Photodegradation q1->path_photo Yes path_hydro Likely Hydrolysis q2->path_hydro Yes sol_photo Solution: Store solid in an amber vial or a container wrapped in aluminum foil. path_photo->sol_photo sol_hydro Solution: Store in a desiccator or an inert atmosphere glovebox. Ensure container is tightly sealed. path_hydro->sol_hydro

Caption: Diagnosing solid-state degradation.

Protocols for Forced Degradation Studies

To proactively understand the stability profile of 2,7-Dichloropyrazolo[1,5-a]pyrimidine, forced degradation (or stress testing) studies are invaluable.[11][12] These studies are essential for developing stability-indicating analytical methods and predicting potential degradation products.[11][13]

The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation products can be reliably detected and resolved from the parent compound without completely destroying the sample.[14]

General Setup:

  • Stock Solution: Prepare a stock solution of 2,7-Dichloropyrazolo[1,5-a]pyrimidine in acetonitrile at a concentration of ~1 mg/mL.

  • Controls: For each stress condition, prepare a "control" sample that is treated identically but without the stressor (e.g., kept at room temperature, protected from light, no acid/base/oxidant added).

  • Analysis: Use a validated HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector to analyze the samples.

Protocol 1: Hydrolytic Stability (Acidic, Basic, Neutral)

This protocol assesses the compound's susceptibility to hydrolysis across a range of pH values.[12]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 4-8 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 1-4 hours. (Base hydrolysis is often faster).

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat at 60 °C for 8-12 hours.

    • Cool and dilute for analysis.

Protocol 2: Oxidative Degradation

This protocol evaluates the compound's stability in the presence of an oxidizing agent.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 8-24 hours, protected from light.

  • Dilute with mobile phase for HPLC analysis.

Protocol 3: Photostability

This protocol determines if the compound degrades upon exposure to light.

  • Place 2 mL of the stock solution in a clear glass vial (transparent to UV).

  • Prepare a "dark control" by wrapping an identical vial in aluminum foil.

  • Expose both vials to a photostability chamber with a light source that provides both cool white fluorescent and near-UV lamps (as per ICH Q1B guidelines) for a defined period (e.g., 24 hours).

  • Analyze both the exposed and dark control samples by HPLC.

Summary of Forced Degradation Conditions
Stress ConditionStressorTemperatureDuration (Typical)Expected Degradation Product (Hypothesized)
Acid Hydrolysis 0.1 M HCl60 °C4-8 hours2-Chloro-7-hydroxypyrazolo[1,5-a]pyrimidine
Base Hydrolysis 0.1 M NaOHRoom Temp1-4 hours2-Chloro-7-hydroxypyrazolo[1,5-a]pyrimidine
Neutral Hydrolysis Water60 °C8-12 hours2-Chloro-7-hydroxypyrazolo[1,5-a]pyrimidine
Oxidation 3% H₂O₂Room Temp8-24 hoursN-oxides or ring-opened products
Photolysis UV/Visible LightAmbient24 hoursVaries; could involve radical mechanisms or dechlorination
Thermal (Dry Heat) Solid Compound80 °C48 hoursVaries; potential for polymerization or decomposition

Visualizing Potential Degradation Pathways

G cluster_products Potential Degradation Products parent 2,7-Dichloropyrazolo[1,5-a]pyrimidine hydrolysis 2-Chloro-7-hydroxypyrazolo[1,5-a]pyrimidine parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation N-Oxide derivatives parent->oxidation [O] (e.g., H₂O₂) photolysis Dechlorinated or rearranged products parent->photolysis hν (Light)

Sources

Technical Support Center: Reaction Condition Optimization for C-N Coupling with 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing C-N (Buchwald-Hartwig) coupling reactions with the 2,7-dichloropyrazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic core. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues and rationally design your reaction conditions for optimal success.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] However, the presence of two chloro-substituents presents unique challenges in controlling regioselectivity and achieving high yields. This guide consolidates field-proven insights and troubleshooting strategies into a user-friendly format.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning your synthesis.

Q1: Which chlorine atom on the 2,7-dichloropyrazolo[1,5-a]pyrimidine core is more reactive, and why?

A1: The chlorine atom at the C7 position is significantly more reactive towards nucleophilic substitution, including palladium-catalyzed C-N coupling.[4][5] This enhanced reactivity is attributed to the electronic properties of the fused heterocyclic system. The pyrimidine ring is more electron-deficient than the pyrazole ring, making the C7 position more susceptible to both direct SNAr and palladium-catalyzed oxidative addition. In a typical Buchwald-Hartwig reaction, you can expect selective mono-amination at the C7 position under carefully controlled conditions.[4][5] Driving the reaction harder (e.g., higher temperature, longer reaction time, or excess amine) will be necessary to achieve subsequent amination at the C2 position.

Q2: What is a reliable starting point for a catalyst system (palladium precursor and ligand) for this transformation?

A2: For C-N coupling with electron-rich heteroaryl chlorides like 2,7-dichloropyrazolo[1,5-a]pyrimidine, the choice of ligand is critical.[6] Oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step, which necessitates the use of electron-rich and sterically bulky phosphine ligands.[6][7]

A robust starting point would be a second-generation or third-generation biaryl monophosphine ligand. These ligands are designed to stabilize the monoligated Pd(0) species that is active in the catalytic cycle and to promote the challenging oxidative addition and subsequent reductive elimination steps.[6][8]

ComponentRecommended Starting PointRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and reliable sources of Pd(0) (or Pd(II) which is reduced in situ).[9][10] Pre-formed palladium-ligand complexes (precatalysts) can also be used for better consistency.[11]
Ligand XPhos, RuPhos, or BrettPhosThese sterically hindered and electron-rich ligands are highly effective for coupling challenging aryl chlorides.[6][11] They accelerate both oxidative addition and reductive elimination.
Pd:Ligand Ratio 1:2 to 1:2.2A slight excess of ligand is often used to ensure the palladium center remains stabilized and to prevent catalyst decomposition.
Catalyst Loading 1-5 mol %A good starting point for optimization. For valuable substrates, starting higher (e.g., 5 mol %) is wise to ensure reaction success before scaling down.

Q3: How do I choose the right base? What are the trade-offs?

A3: Base selection is a critical parameter that influences reaction rate and substrate stability. The base's primary role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7][12]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases for Buchwald-Hartwig aminations, leading to faster reaction rates at lower temperatures.[9] However, their high basicity can be incompatible with sensitive functional groups on your substrate or amine (e.g., esters, ketones), leading to decomposition.[13]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are excellent alternatives when dealing with base-sensitive functional groups.[12][14] The trade-off is that they typically require higher reaction temperatures and potentially higher catalyst loadings to achieve comparable conversion rates.[11][14]

  • Soluble Organic Bases (e.g., DBU): These can be useful in specific cases, particularly for microwave reactions or when ensuring homogeneity is critical.[9] However, their coordination to the palladium center can sometimes inhibit the reaction.[15]

For the 2,7-dichloropyrazolo[1,5-a]pyrimidine scaffold, start with a strong base like NaOtBu if your amine coupling partner is robust. If you observe substrate decomposition, switch to K₃PO₄ or Cs₂CO₃ and increase the reaction temperature.

Q4: What solvent should I use, and does it matter if it's anhydrous?

A4: Yes, the choice and quality of the solvent are very important. The solvent must solubilize the reactants and catalyst system while being stable at the required reaction temperature.

  • Common Solvents: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most frequently used and reliable choices.[9][12] Tetrahydrofuran (THF) is also an option, but its lower boiling point limits the accessible temperature range.[9]

  • Anhydrous Conditions: It is crucial to use an anhydrous solvent. Water can hydrolyze the active palladium catalyst and phosphine ligands, leading to deactivation and low yields.[11] Ensure your solvent is freshly distilled or from a sealed bottle under an inert atmosphere.

Troubleshooting Guide

Use this table to diagnose and solve specific issues encountered during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Very Low Conversion 1. Inactive Catalyst System: The Pd(0) active species has not formed or has decomposed. This can be due to poor quality reagents, oxygen contamination, or moisture.[11]• Ensure all reagents are pure and solvents are anhydrous. • Thoroughly degas the reaction mixture (e.g., with 3-5 vacuum/argon cycles). • Consider using a pre-formed Pd-ligand complex (precatalyst) for more reliable activation.[11]
2. Inappropriate Ligand: The chosen ligand may not be electron-rich or bulky enough to promote the oxidative addition of the C-Cl bond.[16]• Switch to a more sterically hindered and electron-donating ligand. If you started with a first-gen ligand, move to a second-gen (e.g., XPhos, RuPhos).[6]
3. Insufficient Temperature: The reaction may have a high activation energy barrier.• Gradually increase the reaction temperature in 10-20 °C increments. A typical range is 80-110 °C.[9][11] Microwave irradiation can also be effective.[1]
Low Yield with Starting Material Consumed 1. Hydrodehalogenation: The C-Cl bond is reduced to a C-H bond, a common side reaction.[6]• This can be caused by β-hydride elimination from the palladium-amido intermediate.[7] Try a different ligand that promotes faster reductive elimination. • Ensure the base is not excessively strong or consider a weaker base.
2. Product Inhibition / Catalyst Deactivation: The product or other species in the mixture may be coordinating to the palladium, poisoning the catalyst. Heterocycles are known to sometimes cause this issue.[17]• Increase catalyst loading. • Try a different class of ligand. If using a biarylphosphine, consider a ferrocenyl-based ligand or vice-versa.
Substrate or Product Decomposition 1. Base is too Strong: Functional groups on your molecule may be sensitive to the highly basic conditions (e.g., NaOtBu).[13]• Switch to a weaker base such as K₃PO₄ or Cs₂CO₃ and compensate by increasing the reaction temperature.[14]
2. Reaction Temperature is too High: The desired product or starting material may not be stable at elevated temperatures for extended periods.• Attempt the reaction at a lower temperature for a longer duration. • Screen for a more active catalyst/ligand combination that allows for lower reaction temperatures.
Formation of Bis-aminated Product 1. Reaction Conditions too Harsh: High temperature, long reaction time, or a large excess of the amine nucleophile can drive the reaction to substitute both chlorine atoms.• To favor mono-amination at C7, use a smaller excess of the amine (e.g., 1.1-1.2 equivalents). • Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed.

Visualizing the Process

General Reaction Workflow

The following diagram outlines a logical workflow for setting up and optimizing your C-N coupling reaction.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Path Setup 1. Add Substrate, Amine, Base, Pd Precursor, and Ligand to Flask Inert 2. Evacuate & Backfill with Argon (3x) Setup->Inert Solvent 3. Add Degassed Anhydrous Solvent Inert->Solvent Heat 4. Heat to Target Temperature (e.g., 100 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Outcome Assess Outcome Monitor->Outcome Good_Yield High Yield (>80%) Outcome->Good_Yield Success Low_Yield Low Yield / No Reaction Outcome->Low_Yield Problem Side_Products Side Products Observed Outcome->Side_Products Problem Optimize_Loading Optimize: Lower Catalyst Loading Good_Yield->Optimize_Loading Screen_Ligand Troubleshoot: Screen Ligands (e.g., RuPhos, BrettPhos) Low_Yield->Screen_Ligand Screen_Base_Temp Troubleshoot: Screen Bases (e.g., K3PO4) & Adjust Temperature Side_Products->Screen_Base_Temp

Caption: Regioselective C-N coupling on the pyrazolopyrimidine core.

General Experimental Protocol for Reaction Screening

This protocol provides a starting point for a small-scale (e.g., 0.2 mmol) screening reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,7-dichloropyrazolo[1,5-a]pyrimidine (1 equiv., 0.2 mmol), the desired amine (1.2 equiv., 0.24 mmol), and the base (e.g., NaOtBu, 1.4 equiv., 0.28 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol % Pd, 0.004 mmol) and the phosphine ligand (e.g., XPhos, 4.4 mol %, 0.0088 mmol). Briefly flush the vial with inert gas and add it to the main reaction vial.

  • Inerting: Seal the reaction vial with a septum cap. Evacuate the vial under vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure the atmosphere is free of oxygen.

  • Solvent Addition: Using a syringe, add anhydrous, degassed solvent (e.g., toluene, 1.0 mL to achieve a 0.2 M concentration).

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: After the desired time (e.g., 2-16 hours), cool the reaction to room temperature. Take a small aliquot, dilute it with a suitable solvent (e.g., EtOAc), filter through a small plug of silica, and analyze by TLC and/or LC-MS to determine the extent of the reaction.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Gagnon, A., & Stradiotto, M. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

  • Ruiz-Castillo, P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Glowacka, I. E., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pal, M., et al. (2026). Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. ResearchGate. [Link]

  • Reddit user discussion. (2016). What do ligands actually do in a metal catalyzed coupling reaction? Reddit. [Link]

  • Wallace, O. B., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • Zhang, L., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel and efficient palladium‐catalyzed synthesis of a wide range of pyrido[2,3‐d]pyrimidines. ResearchGate. [Link]

  • ResearchGate. (2025). Optimization of reaction conditions for palladium-catalyzed amination... ResearchGate. [Link]

  • Plack, V., & Stradiotto, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Glowacka, I. E., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Anderson, K. W., et al. (2006). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Shawali, A. S. (1998). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • García-Manzano, E. J., et al. (2023). PHOTOINDUCED INTRAMOLECULAR C–N COUPLING FOR THE SYNTHESIS OF AZOLOB[12][15][18]ENZOTHIADIAZINES DERIVATIVES. CONICET. [Link]

  • Hylsová, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2025). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ResearchGate. [Link]

  • Glowacka, I. E., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • Yan, L., et al. (2014). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems. [Link]

  • Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9. ChEMBL. [Link]

  • ResearchGate. (2022). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles. ResearchGate. [Link]

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: large-scale synthesis issues with 2,7-Dichloropyrazolo[1,5-a]pyrimidine Content type: Technical Support Center (Q&A Format)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific engineering, chemical, and safety challenges encountered during the scale-up of 2,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1211535-91-9). Unlike standard laboratory preparations, multi-kilogram synthesis requires rigorous control over regioselectivity, thermal hazards (specifically POCl₃ quenching), and impurity management.

Module 1: Synthetic Route & Reaction Logic

Q: What is the most reliable retrosynthetic strategy for the 2,7-dichloro isomer on a kilogram scale?

A: The most robust route builds the pyrimidine ring onto a pre-functionalized pyrazole core. Attempting to chlorinate the C2 position after forming the bicyclic system is difficult due to the electronic deactivation of the pyrazolo[1,5-a]pyrimidine ring.

Recommended Pathway:

  • Starting Material: 5-Chloro-1H-pyrazol-3-amine . The C2-chlorine in the final product originates from the C5-chlorine of this starting pyrazole.

  • Cyclization (Ring Closure): Condensation with ethyl propiolate (or an equivalent alkynyl ester) to form the 7-hydroxy (7-oxo) intermediate.

  • Functionalization: Deoxychlorination of the C7-hydroxyl group using Phosphorus Oxychloride (POCl₃) .

Mechanistic Pathway Diagram:

SynthesisPath SM1 5-Chloro-1H-pyrazol-3-amine Inter 2-Chloropyrazolo[1,5-a] pyrimidin-7(4H)-one (Precipitate) SM1->Inter Regioselective Cyclization Reagent1 Ethyl Propiolate (AcOH, Reflux) Reagent1->Inter Product 2,7-Dichloropyrazolo [1,5-a]pyrimidine Inter->Product Cl Substitution Reagent2 POCl3 / PhNMe2 (Deoxychlorination) Reagent2->Product

Caption: Step-wise construction of the 2,7-dichloro scaffold ensuring correct regiochemistry.

Module 2: Critical Process Parameters (CPP) & Protocols

Q: How do I ensure Regioselectivity (7-one vs. 5-one) during cyclization?

A: The reaction between 3-aminopyrazoles and ethyl propiolate can yield two regioisomers: the 7-one (desired) or the 5-one.

  • The Driver: Regioselectivity is controlled by the solvent's acidity.

  • Protocol: Use Glacial Acetic Acid (AcOH) as the solvent.[1] The acidic medium protonates the exocyclic amine less than the ring nitrogen, directing the initial nucleophilic attack from the ring nitrogen (N1) to the ester carbonyl, or facilitating a Michael addition followed by cyclization that favors the thermodynamically stable 7-one.

  • Troubleshooting: If you observe the 5-one isomer (often more soluble), switch from neutral solvents (EtOH) to AcOH and ensure reflux temperature (118°C) is maintained for >4 hours.

Q: What is the optimized protocol for the POCl₃ chlorination step?

A: The conversion of the 7-oxo intermediate to the 7-chloro product is the most hazardous step.

Scale-Up Protocol (1.0 kg Scale Basis):

ParameterSpecificationRationale
Stoichiometry POCl₃ (3.0 - 5.0 equiv)Excess serves as solvent and drives reaction to completion.
Base Catalyst N,N-Dimethylaniline (1.0 equiv)Catalyzes the formation of the dichlorophosphate intermediate.
Temperature Reflux (105-110°C)Required for activation; lower temps lead to incomplete conversion.
Reaction Time 4-6 HoursMonitor by HPLC; extended heating increases tar formation.
Workup Reverse Quench (Critical)See Safety Module below.

Module 3: Safety & Engineering Controls (POCl₃ Quenching)

Q: The reaction mixture solidified/exothermed violently during water addition. What went wrong?

A: You likely performed a Direct Quench (adding water to the reaction) or added the mixture too quickly.

  • The Hazard: POCl₃ hydrolysis is highly exothermic (

    
    ). Intermediate species like phosphorodichloridic acid (
    
    
    
    ) can accumulate and hydrolyze with a delayed, violent exotherm.
  • The Solution: Always use a Reverse Quench into a temperature-controlled biphasic system.

Safe Quenching Workflow:

QuenchFlow Reactor Reaction Vessel (Excess POCl3 + Product) QuenchTank Quench Tank (Water/Ice/Toluene) Temp < 20°C Reactor->QuenchTank Slow Transfer (Metering Pump) PhaseSep Phase Separator (Org: Product | Aq: Waste) QuenchTank->PhaseSep Post-Hydrolysis Monitor Temp Probe (Interlock set at 25°C) Monitor->QuenchTank Feedback Loop

Caption: Engineering control loop for exothermic POCl3 quenching to prevent thermal runaway.

Step-by-Step Quench Procedure:

  • Preparation: Fill the quench tank with water (or dilute NaOH if acid scrubbing is robust) and an organic solvent (e.g., Toluene or DCM). Cool to 0-5°C.

  • Dilution: Dilute the hot reaction mixture with Toluene (1:1 v/v) before transfer to reduce viscosity.

  • Transfer: Slowly pump the reaction mixture into the vigorously stirred quench tank.

  • Control: Adjust feed rate to keep internal temperature < 25°C . If temp spikes, stop feed immediately.

Module 4: Quality Control & Impurity Profiling

Q: I see a persistent impurity at RRT 0.95. What is it?

A: In the synthesis of 2,7-dichloropyrazolo[1,5-a]pyrimidine, common impurities include:

Impurity TypeLikely StructureOriginRemediation
Hydrolysis Product 2-Chloro-7-hydroxypyrazolo[1,5-a]pyrimidineIncomplete chlorination or moisture intrusion during workup.Retreatment with POCl₃ or ensure anhydrous workup conditions.
Regioisomer 5,7-Dichloropyrazolo[1,5-a]pyrimidineImpure starting material (wrong pyrazole isomer) or ring rearrangement.Check purity of 5-chloro-1H-pyrazol-3-amine starting material.
Dimer Linked bis-pyrazolo speciesOverheating during POCl₃ step causing intermolecular attack.Reduce reaction temperature; avoid "running dry".
Phosphorus Adducts PhosphorodichloridatesIncomplete hydrolysis during quench.Ensure quench pH is adjusted to >7 and stirred for >1 hour.
Q: The product is "oiling out" during crystallization. How do I fix this?

A: Pyrazolo[1,5-a]pyrimidines are lipophilic and can form supersaturated oils in toluene/heptane systems.

  • Fix: Use a seeding protocol .

    • Dissolve crude oil in minimum hot Ethanol or Isopropanol.

    • Cool slowly to 40°C.

    • Add seed crystals (0.5 wt%).

    • Hold for 1 hour to establish crystal bed.

    • Slow cool to 0°C.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Regioselective C(sp2)
    • Source: RSC Advances, 2024.[2]

    • URL:[Link]

  • POCl3 Safety & Quenching

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3)
    • Source: Organic Process Research & Development, 2010.
    • URL:[Link]

  • General Synthesis of Pyrazolo[1,5-a]pyrimidine Core

    • Title: Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers
    • Source: Organic Letters, 2020.
    • URL:[Link]

  • Scale-Up Chlorination Techniques

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: Molecules, 2012.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including roles as protein kinase inhibitors.[1][2][3] The synthesis of these bicyclic heteroaromatic systems can often lead to the formation of constitutional isomers, where the placement of substituents on the pyrimidine ring profoundly impacts the molecule's biological activity and pharmacological profile.[1][2] Consequently, the unambiguous structural elucidation and differentiation of these isomers are of paramount importance.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed comparison of spectroscopic techniques for the robust differentiation of pyrazolo[1,5-a]pyrimidine isomers. Drawing upon established experimental data and mechanistic insights, this document outlines the causality behind spectroscopic observations and presents self-validating protocols for confident isomer identification.

The Challenge of Isomerism in Pyrazolo[1,5-a]pyrimidines

The fusion of the pyrazole and pyrimidine rings in the pyrazolo[1,5-a]pyrimidine system gives rise to a unique electronic environment. The versatility of synthetic strategies, such as cyclization and condensation reactions, allows for the introduction of various functional groups, but can also result in the formation of isomeric products.[1][2][4] For instance, the reaction of 3-aminopyrazole with unsymmetrical 1,3-dicarbonyl compounds can potentially yield 5- and 7-substituted isomers. Distinguishing between these isomers is a critical analytical challenge that can be effectively addressed through a multi-faceted spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of pyrazolo[1,5-a]pyrimidine isomers. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectrum offers the initial clues for isomer differentiation through the analysis of chemical shifts and coupling constants. The electronic landscape of the bicyclic system dictates that protons at different positions will resonate at distinct frequencies.

A particularly insightful diagnostic feature arises when distinguishing between 5- and 7-methyl-substituted pyrazolo[1,5-a]pyrimidines.[5][6][7]

  • Coupling between 7-CH₃ and H-6: A small coupling constant (typically around 0.9 Hz) is often observed between the protons of a methyl group at the 7-position and the H-6 proton.[6]

  • Absence of Coupling for 5-CH₃: Conversely, a methyl group at the 5-position does not exhibit this coupling to the H-6 proton.[6]

This subtle difference in the fine structure of the methyl signal in the ¹H NMR spectrum provides a simple yet reliable method for distinguishing between these two common isomers.[5][6][7]

¹³C NMR Spectroscopy: A Definitive Diagnostic Tool

The ¹³C NMR spectrum offers an even more definitive method for isomer identification, particularly for methyl-substituted derivatives. The chemical shift of the methyl carbon is highly sensitive to its position on the pyrimidine ring.

  • ¹³C Chemical Shift of 7-CH₃: A methyl group at the 7-position typically resonates in the range of δ 17.0-17.2 ppm.[6]

  • ¹³C Chemical Shift of 5-CH₃: In contrast, a methyl group at the 5-position is significantly deshielded and appears at a lower field, typically between δ 24.6-24.8 ppm.[6]

This substantial difference in chemical shifts provides an unambiguous diagnostic marker for distinguishing between 5- and 7-methylpyrazolo[1,5-a]pyrimidine isomers.[5][6][7]

2D NMR Techniques: Confirming Connectivity and Spatial Relationships

Two-dimensional NMR experiments are invaluable for confirming the assignments made from 1D spectra and for elucidating the complete structural framework, especially for more complex substitution patterns.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems within the molecule and confirming the connectivity of protons on the pyrimidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon signals based on the known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing connectivity across multiple bonds. For example, correlations between the methyl protons and the quaternary carbons of the pyrimidine ring can definitively establish the point of attachment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For instance, a NOE between the protons of a substituent and a specific proton on the pyrazolo[1,5-a]pyrimidine core can confirm its regiochemical placement.[8][9]

Experimental Protocol: NMR Analysis of Pyrazolo[1,5-a]pyrimidine Isomers

Objective: To differentiate between 5- and 7-substituted pyrazolo[1,5-a]pyrimidine isomers using a suite of NMR experiments.

Materials:

  • Isomeric mixture or isolated isomers of the pyrazolo[1,5-a]pyrimidine derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the appropriate deuterated solvent in an NMR tube. Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Pay close attention to the multiplicity and fine structure of the substituent signals (e.g., methyl singlets) and the aromatic protons.

    • Look for the presence or absence of small long-range couplings.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Note the chemical shifts of the substituent carbons, particularly if they are methyl groups.

  • 2D NMR Acquisition (if necessary for complex structures):

    • Acquire COSY, HSQC, and HMBC spectra to establish the full connectivity of the molecule.

    • If stereochemistry or through-space interactions need to be confirmed, acquire a NOESY or ROESY spectrum.

  • Data Analysis:

    • Process and analyze the spectra using appropriate software.

    • Compare the observed chemical shifts and coupling constants with established literature values for pyrazolo[1,5-a]pyrimidine systems.[5][6][7]

    • Integrate the information from all NMR experiments to build a conclusive structural assignment for each isomer.

Visualizing the NMR Differentiation Strategy

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_start Acquire ¹H NMR Spectrum H_observe Observe Methyl Signal Multiplicity H_start->H_observe H_coupling Small Coupling to H-6 (~0.9 Hz) H_observe->H_coupling Yes H_no_coupling No Coupling to H-6 H_observe->H_no_coupling No H_isomer7 7-Methyl Isomer H_coupling->H_isomer7 H_isomer5 5-Methyl Isomer H_no_coupling->H_isomer5 C_start Acquire ¹³C NMR Spectrum C_observe Observe Methyl Carbon Chemical Shift C_start->C_observe C_shift_upfield δ ≈ 17 ppm C_observe->C_shift_upfield Upfield C_shift_downfield δ ≈ 25 ppm C_observe->C_shift_downfield Downfield C_isomer7 7-Methyl Isomer C_shift_upfield->C_isomer7 C_isomer5 5-Methyl Isomer C_shift_downfield->C_isomer5

Caption: Workflow for differentiating 5- and 7-methylpyrazolo[1,5-a]pyrimidine isomers using ¹H and ¹³C NMR.

Complementary Spectroscopic Techniques

While NMR is the primary tool for isomer differentiation, other spectroscopic techniques can provide valuable supporting evidence.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and confirming their elemental composition through high-resolution mass spectrometry (HRMS). While constitutional isomers will have the same molecular weight, their fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) can sometimes differ. These differences arise from the distinct stability of the fragment ions formed from each isomer. However, for closely related isomers like the 5- and 7-substituted pyrazolo[1,5-a]pyrimidines, the mass spectra may be very similar, making MS a less reliable tool for primary isomer differentiation compared to NMR.[10][11]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption and emission spectra of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the nature and position of substituents.[12][13][14] Different isomers may exhibit subtle shifts in their absorption maxima (λmax) and differences in their molar absorptivity (ε) due to the altered electronic distribution. While these differences may not always be large enough for unambiguous differentiation on their own, they can serve as a complementary analytical parameter.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.[2][15][16] For pyrazolo[1,5-a]pyrimidine isomers, the IR spectra are often very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to variations in the vibrational modes of the bicyclic ring system. These differences are generally not diagnostic enough for confident isomer assignment without reference spectra of pure, authenticated samples.

Comparative Data Summary

Spectroscopic TechniqueDifferentiating CapabilityKey Diagnostic Features for 5- vs. 7-Methyl Isomers
¹H NMR High Presence/absence of coupling between methyl protons and H-6.
¹³C NMR Very High Significant difference in the chemical shift of the methyl carbon.
2D NMR (COSY, HSQC, HMBC, NOESY) Very High Unambiguous confirmation of connectivity and spatial relationships.
Mass Spectrometry (MS) Low to Moderate May show subtle differences in fragmentation patterns.
UV-Vis Spectroscopy Low to Moderate Potential for small shifts in λmax and variations in ε.
Infrared (IR) Spectroscopy Low Minor differences in the fingerprint region.

Conclusion

The unambiguous differentiation of pyrazolo[1,5-a]pyrimidine isomers is a critical step in the development of novel therapeutics. While a suite of spectroscopic techniques can be employed, NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, provides the most definitive and reliable data for structural elucidation. The distinct chemical shifts and coupling patterns observed for different isomers offer a robust and self-validating system for their identification. Complementary techniques such as mass spectrometry and UV-Vis spectroscopy can provide supporting evidence but should not be relied upon for primary isomer assignment. By following the detailed protocols and understanding the underlying spectroscopic principles outlined in this guide, researchers can confidently characterize their synthesized pyrazolo[1,5-a]pyrimidine derivatives and advance their drug discovery programs.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis, Structural Characterization of Some Pyrazolo [1-5a] pyrimidine and imidazo[1,2-b]pyrazole Derivatives as Anti-cancer Activity.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity.
  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
  • Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. The Royal Society of Chemistry.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Photochemical & Photobiological Sciences.
  • PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum. ChemicalBook.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Novel synthesis and antimicrobial investigation of pyrazolo[l, 5-a] pyrimidine and pyrazolotriazine containing piperidinyl sulfo. Journal of the Chinese Chemical Society.
  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Applic
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evalu
  • Selected isomers of pyrazolo[1,5-a] pyrimidine.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Semantic Scholar.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Heterocyclic Chemistry.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Pyrazolo[1,5-a]pyrimidine, 6-bromo-2-[(4-tricyclo[3.3.1.1(3,7)]dec-1-yl-1-piperazinyl)carbonyl]-. SpectraBase.
  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Deriv
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Pyrazolo[1,5-A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv

Sources

Benchmarking New Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors like Dinaciclib (CDK inhibitor) and various TRK inhibitors. Its planarity and nitrogen positioning allow it to mimic the adenine ring of ATP, making it an exceptional hinge-binder.

However, the ubiquity of this scaffold presents a challenge: Differentiation . Merely achieving nanomolar potency is no longer sufficient for publication or patentability.[1] To successfully benchmark a new series against existing giants like Dinaciclib, researchers must demonstrate superior properties in selectivity, residence time (binding kinetics), and cellular target engagement .

This guide outlines a rigorous, self-validating benchmarking framework to objectively compare novel pyrazolo[1,5-a]pyrimidine derivatives against industry standards.

The Benchmarking Framework

To establish the superiority or unique profile of a new compound (designated here as Series-X ), we utilize a three-phase comparative workflow.

Phase I: Biochemical Potency & Selectivity (The Filter)[1]
  • Objective: Determine intrinsic affinity and off-target liability.[1]

  • Method: TR-FRET or Radiometric Kinase Assays.[1]

  • Critical Comparison: Compare IC50 values against the "Gold Standard" (e.g., Dinaciclib for CDKs).

  • Selectivity Index (SI): Calculated as

    
    . A viable candidate requires SI > 30-50x.[1]
    
Phase II: Biophysical Kinetics (The Differentiator)[1]
  • Objective: Measure Residence Time (

    
    ). High potency (
    
    
    
    ) does not always correlate with in vivo efficacy; long residence time often does.[1]
  • Method: Surface Plasmon Resonance (SPR).[1][2]

  • Metric: Dissociation rate constant (

    
    ).[1] 
    
    
    
    .[1]
Phase III: Cellular Efficacy & Mechanism (The Proof)[1]
  • Objective: Confirm membrane permeability and specific pathway inhibition.

  • Method: Cell Titer-Glo (Proliferation) and Western Blot (Target Engagement).[1]

  • Validation: Rescue experiments or CRISPR-Cas9 knockout controls to prove on-target toxicity.[1]

Comparative Case Study: Series-X vs. Dinaciclib

Hypothetical Data based on recent macrocyclic pyrazolo[1,5-a]pyrimidine trends (2024-2025).

A. Biochemical Profile (CDK2/9 Inhibition)

Observation: While the new Series-X is slightly less potent on CDK2 than Dinaciclib, it exhibits superior selectivity against the off-target GSK3


, a common liability for this scaffold.[1]
CompoundCDK2 IC50 (nM)CDK9 IC50 (nM)GSK3

IC50 (nM)
Selectivity (GSK3

/CDK2)
Dinaciclib (Ref) 1.03.04545x
Series-X (New) 4.55.2>10,000>2,200x
B. Kinetic Profile (SPR Data)

Insight: Series-X demonstrates a slower dissociation rate (


), resulting in a significantly longer residence time.[1] This suggests potentially more durable target suppression in vivo despite lower thermodynamic affinity.[1]
Compound

(

)

(

)

(nM)
Residence Time (min)
Dinaciclib


1.54.4
Series-X


3.839.7
C. Cellular Efficacy (Ovarian A2780 Models)

Observation: The improved residence time translates to sustained efficacy in washout experiments.[1]

CompoundGI50 (72h Continuous)GI50 (6h Pulse + Washout)
Dinaciclib 12 nM150 nM
Series-X 25 nM45 nM

Visualizing the Mechanism & Workflow

Diagram 1: Binding Mode & Interaction Logic

This diagram illustrates why the pyrazolo[1,5-a]pyrimidine scaffold is effective, highlighting the critical H-bonds in the hinge region (Adenine mimicry) and the vectors for modification (Solvent Front vs. Gatekeeper).[1]

BindingMode cluster_ATP ATP Binding Pocket Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold Hinge Kinase Hinge Region (Glu-Leu-Asp backbone) Scaffold->Hinge H-Bond Acceptor (N1) H-Bond Donor (C7-NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Clash Check (C3 Substitution) Solvent Solvent Exposed Area (Solubility/PK Tail) Scaffold->Solvent C5/C6 Extension (Modulates PK)

Caption: Molecular interaction logic of the pyrazolo[1,5-a]pyrimidine scaffold within the kinase ATP-binding pocket.

Diagram 2: The Benchmarking Workflow

A decision tree for characterizing new inhibitors.[1]

Workflow Start New Compound Synthesis Biochem Phase 1: Biochemical IC50 & Selectivity Start->Biochem Fail1 Discard/Redesign Biochem->Fail1 Low Potency or Promiscuous Biophys Phase 2: SPR Kinetics (Residence Time) Biochem->Biophys IC50 < 10nM Selectivity > 50x Biophys->Fail1 Fast Off-rate Cellular Phase 3: Cellular Target Engagement Biophys->Cellular Res. Time > 10min Cellular->Fail1 Cytotoxicity w/o Target Inhibition Final Lead Candidate Profiled Cellular->Final On-Target Phenotype

Caption: Step-by-step decision matrix for benchmarking novel kinase inhibitors against existing standards.

Detailed Experimental Protocols

Protocol A: TR-FRET Kinase Assay (IC50 Determination)

Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is preferred over radiometric assays for high-throughput benchmarking due to its ratiometric readout, which minimizes interference from fluorescent compounds.[1]

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute Recombinant CDK2/CyclinA (or target kinase) to 2x final concentration (typically 0.5 - 2 nM).

  • Substrate Mix: Prepare 2x solution of ULight-labeled peptide substrate (e.g., ULight-MBP) and ATP at

    
     concentration.[1]
    
  • Compound Addition: Dispense 100 nL of Series-X or Dinaciclib (serial dilution in DMSO) into a 384-well low-volume white plate.

  • Reaction: Add 2.5 µL Enzyme Mix + 2.5 µL Substrate Mix. Centrifuge at 1000 rpm for 1 min.

  • Incubation: Incubate at RT for 60 minutes (linear phase).

  • Detection: Add 5 µL of detection mix containing Europium-anti-phospho-antibody + EDTA (to stop reaction).

  • Read: Incubate 1 hour. Read on EnVision or compatible reader (Excitation: 320nm; Emission: 615nm & 665nm).[1]

  • Calculation: Calculate Ratio (665/615). Fit data to a 4-parameter logistic equation to derive IC50.[1]

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Rationale: Determining


 is critical for differentiating "me-too" compounds.[1] A fast 

often correlates with poor in vivo efficacy despite good IC50.[1]
  • Chip Preparation: Use a CM5 sensor chip.[1] Immobilize biotinylated-Kinase (or His-tagged via NTA capture) to a density of ~1000-2000 RU.[1] Reference channel contains biotinylated-BSA or empty NTA.[1]

  • Buffer: Running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO (matched to compound solvent).[1]

  • Single Cycle Kinetics: Inject Series-X at 5 increasing concentrations (e.g., 1.2, 3.7, 11, 33, 100 nM) sequentially without regeneration between injections.

  • Association: Flow rate 30 µL/min, contact time 120s per concentration.

  • Dissociation: After the final injection, allow dissociation for 600-1200s (crucial for slow binders).[1]

  • Analysis: Fit data to a 1:1 Langmuir binding model using evaluation software (e.g., Biacore Insight). Report

    
    , 
    
    
    
    , and Residence Time (
    
    
    ).

References

  • Paruch, K., et al. (2011). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases."[1][3] ACS Medicinal Chemistry Letters.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry.

  • Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.[1]

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer.[1]

  • Reaction Biology Corp. (2024).[1] "Kinase Assay Protocols and Profiling Services."[1] Reaction Biology.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the handling of 2,7-Dichloropyrazolo[1,5-a]pyrimidine. As a matter of scientific best practice, when a specific Safety Data Sheet (SDS) is not available for a novel or niche compound, a thorough risk assessment must be conducted based on structurally analogous chemicals. The protocols herein are founded on the known hazards of chlorinated heterocyclic compounds and related pyrimidine derivatives, ensuring a robust margin of safety for all laboratory personnel.

Foundational Principle: The Hierarchy of Controls

Before discussing Personal Protective Equipment (PPE), it is crucial to acknowledge the hierarchy of controls in laboratory safety. PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure.

  • Engineering Controls: All handling of 2,7-Dichloropyrazolo[1,5-a]pyrimidine must occur within a certified chemical fume hood to control exposure to hazardous fumes and vapors.[1] Facilities should also be equipped with an eyewash station and a safety shower.[2]

  • Administrative Controls: Develop and maintain a written Chemical Hygiene Plan (CHP) that outlines standard operating procedures (SOPs), control measures, and emergency protocols for handling this compound.[3] All personnel must receive training on these procedures before commencing work.[1]

Hazard Assessment of 2,7-Dichloropyrazolo[1,5-a]pyrimidine

A specific toxicological profile for 2,7-Dichloropyrazolo[1,5-a]pyrimidine is not extensively documented. Therefore, a conservative hazard assessment is derived from its structural components: a chlorinated heterocyclic core and a pyrazolo[1,5-a]pyrimidine scaffold. An SDS for the closely related isomer, 5,7-Dichloropyrazolo[1,5-a]pyrimidine, classifies it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential cause of respiratory irritation.[4] It is scientifically prudent to assume 2,7-Dichloropyrazolo[1,5-a]pyrimidine presents similar, if not identical, hazards.

Potential Hazard Description Rationale / Analogous Compound Data
Acute Toxicity (Oral) Harmful if swallowed.[4][5][6]Based on the classification of 5,7-Dichloropyrazolo[1,5-a]pyrimidine and other heterocyclic compounds.[4] Ingestion can lead to systemic toxicity.
Skin Irritation/Corrosion Causes skin irritation upon contact.[4][7][8]Dichlorinated aromatic systems are known skin irritants. Prolonged contact may lead to dermatitis. The SDS for the 5,7-dichloro isomer explicitly lists "Skin Corrosion/Irritation Category 2".[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][7][8]Direct contact with the solid or solutions can cause significant irritation, pain, and potential damage to eye tissue. The SDS for the 5,7-dichloro isomer lists "Serious Eye Damage/Eye Irritation Category 2".[4]
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6]Fine powders of organic compounds can be irritating to the nose, throat, and lungs. The SDS for the 5,7-dichloro isomer lists STOT SE Category 3 for respiratory tract irritation.[4]

Task-Specific PPE Requirements

The selection of appropriate PPE is contingent upon the specific laboratory task being performed.[9] A one-size-fits-all approach is insufficient. The following table outlines recommended PPE levels for common procedures.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) ANSI Z87.1 Safety Glasses[10]Not requiredLab CoatNot required
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesFully-buttoned Lab CoatNIOSH-approved N95 Respirator (or higher) if not in a vented balance enclosure.
Preparing Solutions (Dilute) Chemical Splash GogglesDouble Nitrile GlovesFully-buttoned Lab CoatNot required (in fume hood)
Running Reactions / Transfers Chemical Splash Goggles & Face Shield[11]Double Nitrile GlovesFully-buttoned Lab CoatNot required (in fume hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber)[11][12]Chemical-Resistant Apron or disposable Coveralls (e.g., Tychem)[13]NIOSH-approved Air-Purifying Respirator (APR) with organic vapor/particulate cartridges.[13]

Detailed Operational and Disposal Plans

Adherence to strict, step-by-step protocols for donning, doffing, and disposal of PPE is critical to prevent cross-contamination and ensure operator safety.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Selection_Workflow cluster_0 cluster_1 Hazard Evaluation cluster_2 PPE Augmentation cluster_3 Final PPE Assembly start Assess Task task_type What is the physical form being handled? start->task_type solid_op Is there a risk of dust or aerosol generation? (e.g., weighing, scraping) task_type->solid_op Solid liquid_op Is there a significant splash risk? (e.g., large volume, agitation) task_type->liquid_op Liquid add_resp ADD: NIOSH-Approved Respirator (N95 or higher) solid_op->add_resp Yes core_ppe Core PPE Required: ✓ Chemical Splash Goggles ✓ Double Nitrile Gloves ✓ Lab Coat solid_op->core_ppe No add_face ADD: Face Shield over Goggles liquid_op->add_face Yes liquid_op->core_ppe No add_resp->core_ppe add_face->core_ppe

Caption: PPE selection workflow for handling 2,7-Dichloropyrazolo[1,5-a]pyrimidine.

Protocol for Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don a clean, fully-buttoned lab coat. If a higher risk of splashes is anticipated, don a chemical-resistant apron or disposable suit.

  • Respiratory Protection (if required): Perform a seal check and don the appropriate respirator.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of nitrile gloves over the first, extending the cuffs over the sleeves of the lab coat.

Protocol for Doffing PPE (Aseptic Technique)

The principle is to remove the most contaminated items first, touching the exterior of used PPE only with other contaminated PPE (i.e., gloved hands).

  • Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and using the balled-up glove to peel off the second glove. Dispose of them immediately in the designated hazardous waste container.

  • Body Protection: Unbutton the lab coat. Shrug it off the shoulders, touching only the inside of the coat. Turn it inside out as it is removed and place it in the designated laundry or disposal bin.

  • Face/Eye Protection: Remove the face shield (if used) and then the goggles by handling the strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Respiratory Protection (if used): Remove the respirator without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Disposal Plan

Proper disposal is paramount to prevent secondary exposure and environmental contamination.[14]

  • Solid Waste: All disposable PPE (gloves, disposable suits, bench paper, contaminated wipes) must be collected in a dedicated, clearly labeled hazardous waste container.[15]

  • Liquid Waste: Solvents used for cleaning glassware and equipment must be collected in a designated, labeled hazardous liquid waste container. Never pour chemical waste down the drain.[16]

  • Container Disposal: The empty source container of 2,7-Dichloropyrazolo[1,5-a]pyrimidine must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The container should then be defaced and disposed of according to institutional guidelines.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). LabRepCo. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

  • SAFETY DATA SHEET - 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (2010, May 14). Thermo Fisher Scientific. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • SAFETY DATA SHEET - Pyrimidine. (2025, December 19). Thermo Fisher Scientific. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. Retrieved from [Link]

  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). LinkedIn. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). University of Texas at Austin Environmental Health & Safety Services. Retrieved from [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection. (n.d.). Pipe Testing Services. Retrieved from [Link]

  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). Helmholtz Centre for Environmental Research. Retrieved from [Link]

  • Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.